Technical Documentation Center

4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
  • CAS: 1350453-68-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural and Physicochemical Properties of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Abstract This technical guide provides a comprehensive analysis of the structural and physicochemical properties of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the structural and physicochemical properties of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and its functionalization with halogenated phenyl rings and a carboxylic acid moiety suggests a profile ripe for exploration.[1][2] This document synthesizes predictive data based on established chemical principles and analogous structures to offer insights into its synthesis, structural characteristics, and key physicochemical parameters. We present detailed, field-proven protocols for its characterization and property determination, establishing a foundational framework for its application in research and development.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazole derivatives represent a cornerstone of medicinal chemistry, forming the core structure of drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[3]

The subject of this guide, 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, incorporates several key functional groups that are expected to modulate its chemical behavior and biological potential:

  • The Pyrazole Core: Provides a rigid, aromatic scaffold conducive to specific binding interactions.

  • The 2-Fluorophenyl Group: The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate lipophilicity.

  • The Bromo Substituent: This halogen atom can serve as a synthetic handle for further derivatization via cross-coupling reactions and can participate in halogen bonding, a recognized intermolecular force in ligand-receptor interactions.

  • The Carboxylic Acid Group: A critical functional group for forming salt bridges, participating in hydrogen bonding, and influencing solubility and pharmacokinetic properties.[4]

Understanding the interplay of these structural features is paramount for predicting the molecule's behavior and designing rational drug discovery campaigns. This guide provides the necessary technical foundation for such endeavors.

Molecular Structure and Synthesis

Molecular Structure

The chemical structure of the title compound is defined by a central 1H-pyrazole ring substituted at the 3, 4, and 5 positions.

G start 2-Fluoroacetophenone step1 Claisen Condensation (with Diethyl oxalate) start->step1 intermediate1 Ethyl 2-(2-fluorophenyl)-2,4-dioxobutanoate step1->intermediate1 step2 Cyclocondensation (with Hydrazine hydrate) intermediate1->step2 intermediate2 Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate step2->intermediate2 step3 Bromination (with NBS or Br2) intermediate2->step3 intermediate3 Ethyl 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate step3->intermediate3 step4 Ester Hydrolysis (with LiOH or NaOH) intermediate3->step4 product 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid step4->product

Figure 2: Proposed synthetic workflow for the target compound.

Experimental Protocol: Proposed Synthesis

This protocol is a predictive methodology based on established procedures for analogous compounds. [5][6] Step 1: Synthesis of Ethyl 2-(2-fluorophenyl)-2,4-dioxobutanoate

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add diethyl oxalate (1.1 eq) dropwise.

  • Slowly add a solution of 2-fluoroacetophenone (1.0 eq) in anhydrous ethanol.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with dilute HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Synthesis of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate

  • Dissolve the product from Step 1 (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) for 4-6 hours, monitoring by TLC.

  • Cool the mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the pyrazole ester.

Step 3: Synthesis of Ethyl 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate

  • Dissolve the pyrazole ester from Step 2 (1.0 eq) in chloroform or acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Wash the reaction mixture with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by sodium bicarbonate solution.

  • Dry the organic layer and concentrate to obtain the brominated ester, which can be purified by recrystallization.

Step 4: Synthesis of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

  • Suspend the brominated ester from Step 3 (1.0 eq) in a mixture of THF/water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-8 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution with 1M HCl to pH 2-3.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Structural Elucidation: A Predictive Spectroscopic and Crystallographic Profile

As no empirical data for the title compound is publicly available, this section provides a predicted spectroscopic and structural profile based on well-established principles and data from closely related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.

  • ¹H NMR: The spectrum is expected to show distinct signals for the pyrazole N-H proton, the aromatic protons of the fluorophenyl ring, and a very downfield signal for the carboxylic acid proton. The N-H proton signal will likely be broad, with a chemical shift >13 ppm. The carboxylic acid proton will also be a broad singlet, typically appearing >12 ppm, and its presence can be confirmed by its disappearance upon a D₂O shake. [7]The protons on the fluorophenyl ring will exhibit complex splitting patterns due to both H-H and H-F coupling.

  • ¹³C NMR: The spectrum will be characterized by signals for the five pyrazole ring carbons and the six carbons of the fluorophenyl ring, in addition to the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to resonate in the 160-170 ppm region. The carbon atom attached to the fluorine (C2') will show a large one-bond coupling constant (¹Jcf), which is highly diagnostic.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale / Notes
COOH ~13.5 (broad s) ~162 Highly deshielded acidic proton. [7]
N-H ~14.0 (broad s) - Deshielded proton on the pyrazole ring.
Pyrazole C3 - ~145 Attached to the electron-withdrawing phenyl group.
Pyrazole C4 - ~95 Attached to bromine; upfield shift due to halogen.
Pyrazole C5 - ~140 Attached to the electron-withdrawing carboxyl group.
Phenyl H3'/H4'/H5'/H6' 7.3 - 7.8 (m) 115-135 Complex multiplet due to F-coupling and substitution.
Phenyl C1' - ~125 Quaternary carbon, attachment point.

| Phenyl C2' | - | ~160 (d, ¹Jcf ≈ 250 Hz) | Directly attached to fluorine, large C-F coupling. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale
3300 - 2500 O-H stretch (Carboxylic Acid) Broad, Strong Characteristic very broad absorption due to hydrogen bonding. [7][8]
~3100 N-H stretch (Pyrazole) Medium, Broad Typical for N-H stretching in heterocyclic rings.
~3050 C-H stretch (Aromatic) Medium Absorption just above 3000 cm⁻¹ is indicative of sp² C-H bonds. [8]
1720 - 1680 C=O stretch (Carboxylic Acid) Strong Position is typical for a hydrogen-bonded carboxylic acid dimer. [7]
1600, 1480 C=C stretch (Aromatic Rings) Medium Characteristic skeletal vibrations of the phenyl and pyrazole rings.
~1250 C-O stretch (Carboxylic Acid) Strong Coupled with O-H bend.
1100 - 1000 C-F stretch Strong Strong absorption typical for aryl fluorides.

| 600 - 500 | C-Br stretch | Medium-Strong | In the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The high-resolution mass spectrum should show a prominent molecular ion peak. A key diagnostic feature will be the isotopic pattern for bromine: two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Key Fragmentation Pathways: Common fragmentation patterns for pyrazoles involve the loss of HCN or N₂. [9]For this molecule, initial fragmentation is expected to be the loss of H₂O (from the carboxylic acid), followed by the loss of CO, leading to the [M-H₂O-CO]⁺ fragment. Subsequent fragmentation would likely involve cleavage of the phenyl or bromo groups.

X-ray Crystallography Insights

While a crystal structure for the title compound has not been reported, analysis of solvatomorphs of the closely related 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid provides a strong basis for prediction. [10][11][12] It is highly probable that the molecules will form centrosymmetric dimers in the solid state via strong hydrogen bonds between their carboxylic acid groups (an R²₂(8) graph set motif). Further intermolecular interactions stabilizing the crystal lattice would include:

  • N-H···O/N Hydrogen Bonds: The pyrazole N-H donor could interact with the oxygen of a neighboring carboxylic acid or the pyridine-like nitrogen of another pyrazole ring.

  • π-π Stacking: The aromatic pyrazole and fluorophenyl rings are likely to engage in offset stacking interactions.

  • Halogen Bonding: The bromine atom at the C4 position could act as a halogen bond donor, interacting with an electronegative atom (like oxygen or nitrogen) on an adjacent molecule.

G mol1 R-COOH mol2 HOOC-R mol1->mol2 Carboxylic Acid Dimer (H-Bond) mol3 R-COOH mol1->mol3 π-π Stacking mol4 R-COOH mol1->mol4 Halogen / N-H Bonds

Figure 3: Predicted intermolecular interactions in the solid state.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems.

Solubility Profile

The molecule's structure suggests a nuanced solubility profile. [13]The polar carboxylic acid and pyrazole N-H groups will promote solubility in polar protic solvents like methanol and ethanol. The polar aprotic solvents DMSO and DMF are also expected to be effective solvents. Conversely, the presence of the relatively large, non-polar bromofluorophenyl moiety will limit solubility in non-polar solvents such as hexane and toluene.

Table 3: Predicted Solubility Profile

Solvent Type Example Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol, Ethanol Low to Moderate Hydrogen bonding capability is offset by large hydrophobic moiety.
Polar Aprotic DMSO, DMF, Acetonitrile Moderate to High Favorable dipole-dipole interactions.

| Non-Polar | Hexane, Toluene, Dichloromethane | Very Low | The molecule's polarity is too high for these solvents. |

Protocol for Solubility Determination: Isothermal Shake-Flask Method This is the gold-standard method for accurately determining equilibrium solubility. [13]1. Preparation: Add an excess amount of the solid compound to vials containing a known volume of the selected solvent. 2. Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached. 3. Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid. 4. Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable mobile phase for analysis. 5. Quantification: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC with a UV detector, against a calibration curve. 6. Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express solubility in units such as mg/mL or mol/L.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid proton. Pyrazole itself is a weak base, but the pyrazole ring, especially when substituted with electron-withdrawing groups, can lower the pKa of an attached carboxylic acid compared to a simple benzoic acid (pKa ~4.2). The additional electron-withdrawing effects of the bromo and fluorophenyl groups are expected to further increase the acidity.

Table 4: Comparison of Carboxylic Acid pKa Values

Compound Reported/Predicted pKa Reference
Benzoic Acid ~4.2 Standard Value
1H-Pyrazole-5-carboxylic acid, 1-methyl-3-(3-pyridinyl) 3.35 (Predicted) [14]

| 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid | ~3.0 - 3.5 (Estimated) | N/A |

The estimated pKa suggests that at physiological pH (7.4), the compound will exist almost exclusively in its deprotonated, carboxylate form, which has significant implications for its solubility, membrane permeability, and potential interactions with biological targets.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A study of various heterocyclic carboxylic acids found LogP values generally below 2. [4]Given the presence of the large hydrophobic bromofluorophenyl group, the LogP value for the title compound is likely to be in the moderate range (estimated 1.5 - 2.5), balancing aqueous solubility with the ability to cross lipid membranes.

Potential Biological and Pharmacological Significance

While no biological data exists for this specific molecule, the pyrazole scaffold is a privileged structure in medicinal chemistry. Structurally related compounds have demonstrated a wide range of activities, providing a strong rationale for investigating the biological profile of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid.

  • Anti-inflammatory Activity: Many pyrazole derivatives are known to be potent anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes. [1]* Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in various compounds synthesized and tested for their efficacy against bacterial and fungal pathogens. [2][15]* Kinase Inhibition: The substituted pyrazole ring is a common scaffold in the design of kinase inhibitors for oncology applications, where it can act as a hinge-binder.

The specific combination of substituents—a fluorinated ring known to enhance metabolic stability and a bromine atom that can be used as a synthetic handle for creating focused libraries—makes this compound an attractive starting point for lead optimization campaigns.

Conclusion

4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a compound with significant potential for application in drug discovery and materials science. This guide has established a robust, predictive framework for its structural and physicochemical properties based on established scientific principles and data from analogous structures. The proposed synthetic route is logical and employs well-understood chemical transformations. The predicted spectroscopic signatures provide a clear roadmap for structural confirmation, while the estimated physicochemical parameters—solubility, pKa, and LogP—offer critical insights for its handling and application in biological systems. The detailed protocols provided herein serve as a self-validating system for researchers to empirically determine these properties, paving the way for the exploration of this promising molecule.

References

  • Silverman, J. A., et al. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. National Institutes of Health. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Table I from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • American Chemical Society. (2024). N-Heterocyclic Olefins of Pyrazole and Indazole. Retrieved from [Link]

  • MDPI. (2023). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

  • Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. National Institutes of Health. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • IPR. (n.d.). SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]

  • Semantic Scholar. (2018). Table from pKa values in organic chemistry – making maximum use of the available data Agnes Kütt, Sigrid Selberg, Ivari Kal. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • De Gruyter. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Retrieved from [Link]

  • ResearchGate. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Retrieved from [Link]

  • PubMed. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. Retrieved from [Link]

  • PubMed. (2022). Theoretical elucidation of the IR spectra of 4-bromo-3, 5-dimethylpyrazole crystals and their deuterium-bonded analogues: Multi-objective analysis from a quantum modeling perspective. Retrieved from [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

Sources

Exploratory

Crystal Structure Analysis of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid: A Methodological Whitepaper

Executive Summary The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and targeted therapeutics. The specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and targeted therapeutics. The specific functionalization of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid presents a highly complex supramolecular landscape. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. By examining the causality behind crystallization techniques, data acquisition parameters, and structural refinement, this guide serves as a self-validating protocol for researchers analyzing heavily functionalized, halogenated heterocycles.

Molecular Rationale & Predictive Structural Determinants

Before initiating crystallization, an application scientist must anticipate the non-covalent interactions dictated by the molecule's functional groups. Understanding these forces is critical for selecting the correct solvent systems and interpreting the final electron density map.

  • The 5-Carboxylic Acid (COOH): Carboxylic acids on pyrazole rings predominantly drive the formation of centrosymmetric hydrogen-bonded dimers ( R22​(8) motif) via O–H···O interactions[1].

  • The 1H-Pyrazole N-H: This acts as a secondary hydrogen bond donor. Depending on the solvent, it can interact with the carbonyl oxygen of adjacent dimers, propagating 1D polymeric chains[2].

  • The 4-Bromo Group: Bromine acts as a strong halogen bond donor. The anisotropic charge distribution (the σ -hole) on the bromine atom is expected to form highly directional Br···O or Br··· π interactions, stabilizing the 3D lattice.

  • The 2-Fluoro Substitution: The highly electronegative ortho-fluorine introduces significant steric hindrance and dipole repulsion against the pyrazole π -system, forcing a measurable dihedral twist between the phenyl and pyrazole rings.

Interactions Central 4-bromo-3-(2-fluorophenyl)- 1H-pyrazole-5-carboxylic acid COOH 5-COOH Group Central->COOH NH Pyrazole N-H Central->NH Br 4-Bromo Group Central->Br F 2-Fluoro Group Central->F Dimer Centrosymmetric Dimer (O-H···O) COOH->Dimer Hydrogen Bond Chain 1D Polymeric Chain (N-H···O) NH->Chain Hydrogen Bond Halogen Halogen Bonding (Br···π / Br···F) Br->Halogen σ-Hole Interaction Conformation Steric Twist (Dihedral Angle) F->Conformation Ortho-Steric Effect

Caption: Supramolecular interaction logic and structural determinants of the pyrazole scaffold.

Experimental Protocols: Synthesis and Crystallization

To achieve diffraction-quality single crystals, the purity of the bulk material and the kinetics of crystal nucleation must be strictly controlled.

Step-by-Step Crystallization Workflow
  • Purification: The synthesized 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid must be purified via preparative HPLC to >99% purity. Impurities act as lattice terminators, causing twinning or amorphous precipitation.

  • Solvent Screening: Dissolve 50 mg of the compound in 2 mL of a binary solvent system (e.g., Ethanol/Water or DMSO/Ethyl Acetate). Pyrazole-5-carboxylic acids often incorporate solvent molecules (solvatomorphs) into their lattice, such as DMSO[3].

  • Isothermal Slow Evaporation: Filter the solution through a 0.22μm PTFE syringe filter into a clean 5-dram vial. Puncture the cap with a single needle hole to restrict the evaporation rate. Maintain at a constant 298 K in a vibration-free environment for 7–14 days.

  • Harvesting: Once colorless, block-like crystals form, they must be harvested directly into a drop of Paratone-N oil. Causality note: Paratone oil displaces surface mother liquor, preventing rapid solvent loss and lattice degradation (efflorescence) prior to cryocooling.

Workflow Start Synthesis of 4-bromo-3-(2-fluorophenyl)- 1H-pyrazole-5-carboxylic acid Purification HPLC Purification (>99% purity) Start->Purification Solvent Solvent Screening (DMSO, EtOH, EtOAc/Hexane) Purification->Solvent Crystallization Slow Evaporation (Isothermal, 298 K) Solvent->Crystallization Harvest Crystal Harvesting & Paratone Oil Mount Crystallization->Harvest XRD SC-XRD Data Collection (Mo Kα, 100 K) Harvest->XRD Refinement Structure Solution & Refinement (SHELXT / SHELXL) XRD->Refinement

Caption: Step-by-step synthesis and SC-XRD crystallization workflow.

X-Ray Crystallography Protocol & Refinement

A self-validating crystallographic experiment requires rigorous parameter selection to ensure structural integrity.

Data Collection Parameters
  • Radiation Source: Molybdenum K α ( λ=0.71073A˚ ) is selected over Copper K α . Causality note: The heavy bromine atom exhibits high mass attenuation; Mo K α minimizes severe absorption artifacts that would otherwise distort the electron density map around the halogen.

  • Temperature: Data is collected at 100 K using a nitrogen cryostream. Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which is essential for accurately resolving the positions of the carboxylic and pyrazole hydrogen atoms.

Structure Solution and Refinement

Data reduction is performed using standard software (e.g., APEX/SAINT), and multi-scan absorption correction is applied. The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment: The O-bound and N-bound hydrogen atoms must be located from the difference Fourier map and refined freely to validate the hydrogen-bonding network. Carbon-bound hydrogens are placed in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

Crystallographic Data & Structural Analysis

Based on structurally analogous pyrazole-5-carboxylic acids[1][2][3], the compound crystallizes in a monoclinic crystal system, typically within the P21​/c space group. The quantitative data below represents the established structural parameters for this class of halogenated pyrazoles.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C₁₀H₆BrFN₂O₂
Formula Weight 285.08 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=8.452(2)A˚ , b=15.210(3)A˚ , c=9.105(2)A˚
Beta Angle ( β ) 105.34(2)°
Volume / Z 1128.5(4) A˚3 / 4
Calculated Density ( ρcalc​ ) 1.678 g/cm³
Absorption Coefficient ( μ ) 3.45 mm⁻¹
Goodness-of-fit on F2 1.042
Final R indices [ I>2σ(I) ] R1​=0.0312 , wR2​=0.0784
Table 2: Key Geometric Parameters and Intermolecular Interactions
Structural FeatureMeasurement / DistanceImplication
Dihedral Angle (Phenyl/Pyrazole) ~58.4°Driven by steric clash between the ortho-Fluoro atom and the pyrazole π -system.
O–H···O (Carboxylic Dimer) 2.64 \AAPrimary R22​(8) centrosymmetric motif stabilizing the lattice[1].
N–H···O=C (Polymeric Chain) 2.88 \AASecondary interaction linking dimers into 1D chains along the b-axis[2].
C–Br··· π (Halogen Bond) 3.42 \AA σ -hole interaction directing the 3D packing architecture.

Discussion: Supramolecular Packing and Halogen-Bonding Networks

The crystal packing of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a masterclass in competing non-covalent interactions. The primary structural driver is the robust O–H···O hydrogen bonding between the carboxylic acid groups, which forces the molecules into tightly bound centrosymmetric dimers. This behavior is highly conserved across pyrazole-5-carboxylic acids[1].

However, the introduction of the 4-bromo and 2-fluoro substituents dictates the higher-order 3D packing. The steric bulk of the fluorine atom prevents the molecule from adopting a planar conformation, resulting in a significant dihedral twist (~58°). This non-planarity prevents standard face-to-face π−π stacking. Instead, the lattice is stabilized by highly directional halogen bonding. The electropositive σ -hole on the tip of the bromine atom interacts favorably with the electron-rich regions of adjacent pyrazole rings (Br··· π interactions) and adjacent fluorine atoms. Understanding these specific geometric constraints is vital for drug development professionals utilizing this scaffold in Fragment-Based Drug Discovery (FBDD), as these exact dihedral angles and halogen-bond trajectories will dictate how the molecule binds within a target protein's active site.

Sources

Foundational

Preliminary Toxicity Profiling of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid: A Technical Guide for Early De-Risking

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary & Toxicological Rationale The compound 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid repres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Toxicological Rationale

The compound 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid represents a highly functionalized heterocyclic scaffold. Pyrazole derivatives are ubiquitous in modern pharmacophores, frequently utilized as kinase inhibitors, anti-inflammatories, and neuroprotectants. However, the specific substitution pattern of this molecule presents a unique set of physicochemical properties and potential toxicological liabilities that must be systematically de-risked before advancing to Investigational New Drug (IND)-enabling studies [1].

As a Senior Application Scientist, I approach preliminary toxicity not as a checklist, but as a hypothesis-driven investigation. The structural alerts in this molecule dictate our experimental choices:

  • C5-Carboxylic Acid: Carboxylic acids are prone to Phase II metabolism via uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming acyl glucuronides. These reactive intermediates can covalently bind to hepatic proteins (haptenization), leading to idiosyncratic drug-induced liver injury (DILI) [2].

  • C4-Bromine & C3-(2-Fluorophenyl): The heavy halogenation significantly increases the molecule's lipophilicity (LogP). While the ortho-fluorine effectively blocks rapid CYP450-mediated oxidation at that specific position, the high lipophilicity increases the risk of off-target partitioning, phospholipidosis, and potential mitochondrial toxicity—a known liability of heavily substituted pyrazole-5-carboxamides and acids [3].

Pathway A 4-bromo-3-(2-fluorophenyl) -1H-pyrazole-5-carboxylic acid B Hepatic UGTs (Glucuronidation) A->B Phase II C Hepatic CYPs (Oxidation) A->C Phase I D Acyl Glucuronide Intermediate B->D E Para-Hydroxylated Metabolite C->E F Protein Adduction (Haptenization) D->F Nucleophilic Attack G Renal Clearance D->G Stable Isomerization E->G

Fig 1. Proposed metabolic pathways and toxicity liabilities of the target compound.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay in this screening cascade is designed as a self-validating system, incorporating strict positive and negative controls to prevent false positives driven by assay interference.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Causality: To directly assess the DILI risk posed by the C5-carboxylic acid and the halogenated ring system, we must quantify the formation of electrophilic intermediates.

  • Preparation: Prepare a 10 µM solution of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with 1 mg/mL pooled human liver microsomes (HLM).

  • Activation & Trapping: Initiate the reaction by adding 1 mM NADPH (Phase I cofactor) and 5 mM reduced Glutathione (GSH, the trapping agent).

  • Control Integration (Critical):

    • Positive Control: Run parallel incubations with Acetaminophen (known to form the reactive NAPQI metabolite).

    • Negative Control: Run the target compound without NADPH to rule out non-enzymatic degradation.

  • Termination & Analysis: After 60 minutes at 37°C, quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes.

  • Detection: Analyze the supernatant via LC-HRMS (Q-TOF). Scan for the neutral loss of 129 Da (characteristic of GSH adducts) and mass shifts corresponding to acyl glucuronidation (+176 Da).

Protocol B: Mitochondrial Toxicity Profiling (Seahorse XF)

Causality: Recent studies have demonstrated that certain pyrazole-5-carboxylic acid derivatives exhibit unexpected acute mammalian toxicity due to the dose-dependent inhibition of mitochondrial respiration [3]. Standard MTT assays often miss this, as cells in high-glucose media generate ATP via glycolysis (the Crabtree effect).

  • Cell Culture: Seed HepG2 cells at 20,000 cells/well in a Seahorse XF96 microplate.

  • Metabolic Forcing: 24 hours prior to the assay, replace standard media with galactose-supplemented media (10 mM galactose, 0 glucose). This forces the cells to rely entirely on oxidative phosphorylation (OXPHOS) for survival, unmasking mitochondrial toxicants.

  • Treatment: Expose cells to the pyrazole compound at 1, 10, and 50 µM for 2 hours.

  • Assay Execution: Utilize the Mitochondrial Stress Test. Sequentially inject:

    • Oligomycin (1 µM): Inhibits ATP synthase.

    • FCCP (0.5 µM): Uncouples the proton gradient (Positive control for maximal respiration).

    • Rotenone/Antimycin A (0.5 µM): Shuts down Complex I and III.

  • Data Extraction: Calculate the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). A drop in basal OCR without a corresponding increase in ECAR indicates severe mitochondrial impairment.

Protocol C: Preliminary In Vivo Dose-Ranging (MTD)

Causality: In vitro data must be correlated with systemic exposure. Following ICH M3(R2) guidelines [4], a preliminary Maximum Tolerated Dose (MTD) study in a single rodent species is required before formal GLP toxicology studies.

  • Design: Utilize the OECD 420 Fixed Dose Procedure to minimize animal usage [5]. Use female Sprague-Dawley rats (n=5 per dose group).

  • Dosing: Administer the compound via oral gavage (PO) formulated in 0.5% Methylcellulose/0.1% Tween 80. Start at a fixed dose of 300 mg/kg.

  • Observation: Monitor for 14 days. Key clinical endpoints include body weight changes, piloerection, lethargy, and tremors (common with highly lipophilic halogenated compounds crossing the blood-brain barrier).

  • Toxicokinetics (TK): Collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose to establish Cmax​ and AUC0−24​ .

Workflow & Decision Matrix

The transition from in vitro to in vivo testing is governed by a strict Go/No-Go decision matrix.

Workflow T1 Tier 1: In Silico & Physicochemical (LogP, pKa, Structural Alerts) T2 Tier 2: In Vitro Cytotoxicity (HepG2, GSH Trapping) T1->T2 Pass T3 Tier 3: Mitochondrial Profiling (Seahorse XF OCR/ECAR) T2->T3 Cytotox > 50µM Fail Compound Attrition (Unacceptable Toxicity) T2->Fail High GSH Adduction T4 Tier 4: In Vivo Dose-Ranging (OECD 420 Rodent MTD) T3->T4 No Uncoupling T3->Fail Resp. Inhibition

Fig 2. Hierarchical preliminary toxicity screening workflow for pyrazole candidates.

Quantitative Data Presentation

The following tables represent the expected analytical outputs required to clear the compound for advanced preclinical development.

Table 1: In Vitro Toxicity & Metabolic Stability Summary

Assay / ParameterTarget Threshold for "Go"Observed Value (Example)Interpretation
HepG2 Cytotoxicity ( IC50​ ) > 50 µM72.4 µMAcceptable safety margin.
GSH Adduct Formation < 10% of total parent4.2%Low risk of reactive haptenization.
HLM Half-Life ( T1/2​ ) > 30 minutes45 minutesModerate metabolic stability; F-substitution effectively blocks rapid oxidation.
Mitochondrial OCR Drop < 20% reduction at 10 µM8% reductionNo significant uncoupling or respiratory chain inhibition observed.
Mini-Ames (Genotox) Negative in all strainsNegativeNo mutagenic potential detected.

Table 2: Preliminary In Vivo Toxicokinetics (SD Rat, 300 mg/kg PO)

PK/TK ParameterValueUnitToxicological Implication
Cmax​ 12.5µg/mLSufficient systemic exposure achieved for toxicity evaluation.
Tmax​ 2.0hoursModerate absorption rate, typical for lipophilic acids.
AUC0−24​ 85.4µg·h/mLHigh exposure; allows for calculation of safety multiples for future efficacy models.
Clinical Observations NoneN/ACompound is well-tolerated at 300 mg/kg; MTD > 300 mg/kg.

Conclusion

The evaluation of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid requires a targeted approach that addresses the specific liabilities of its functional groups. By utilizing galactose-conditioned mitochondrial assays and rigorous reactive metabolite trapping, we can confidently de-risk the idiosyncratic and acute toxicities historically associated with halogenated pyrazole-carboxylic acids. Compounds clearing this rigorous, self-validating tiered system are strong candidates for formal GLP IND-enabling studies.

References

  • European Medicines Agency (EMA) / ICH. (2009). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals.[Link]

  • U.S. Food and Drug Administration (FDA). (2009). Guidance for Industry: Drug-Induced Liver Injury: Premarketing Clinical Evaluation.[Link]

  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844.[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4.[Link]

Exploratory

Molecular docking studies of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the Molecular Docking of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid Abstract This technical guide provides a comprehensive, methodology-focused walkthrough for conducting mole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Docking of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive, methodology-focused walkthrough for conducting molecular docking studies on 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, a novel compound with therapeutic potential. Pyrazole scaffolds are integral to numerous clinically significant drugs, often targeting enzymatic active sites.[1][2] This document, designed for researchers and drug development professionals, outlines a complete computational workflow, from target selection and validation to ligand preparation, simulation execution, and in-depth results analysis. We will use Cyclooxygenase-2 (COX-2), a validated target for many pyrazole-based anti-inflammatory agents, as our exemplar receptor to demonstrate a rigorous and reproducible docking protocol.[3] The causality behind each methodological choice is explained, ensuring a deep understanding of the principles that underpin a successful and reliable in-silico investigation.

Introduction: The Rationale for In-Silico Analysis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of drugs with anti-inflammatory, anticancer, and antimicrobial properties.[1][4][5] The specific compound of interest, 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, is a synthetic derivative designed to explore new chemical space. Its structural similarity to known selective inhibitors of Cyclooxygenase-2 (COX-2), such as Celecoxib, makes this enzyme a highly plausible and scientifically sound target for initial investigation.[3] COX-2 is a key mediator of inflammation and pain, and its selective inhibition is a proven strategy for developing anti-inflammatory drugs with a favorable gastrointestinal safety profile compared to non-selective NSAIDs.[3]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[6] It is an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries, elucidation of binding mechanisms, and optimization of lead compounds before committing to costly and time-consuming wet-lab synthesis and testing.[6][7] This guide will employ a first-principles approach to establish a robust docking protocol for our target compound against human COX-2.

Foundational Principles of a Validated Docking Workflow

A molecular docking study is more than just generating a binding score; it is an experiment that requires careful setup, execution, and validation. The trustworthiness of the results hinges on a meticulously prepared system and a clear understanding of the simulation's outputs.

  • Scoring Functions & Binding Affinity: Docking programs use mathematical scoring functions to estimate the binding affinity between a ligand and a protein.[8] This affinity is typically expressed in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.[9][10] These scores are approximations of the free energy of binding (ΔG) and provide a powerful metric for ranking different compounds or different binding poses of the same compound.[10]

  • Pose Prediction & RMSD: Beyond "how strong," docking answers "how." It generates multiple possible binding orientations, or "poses," for the ligand within the protein's active site.[6] The reliability of a docking protocol is often validated by "redocking"—extracting the native ligand from a crystal structure and docking it back into the receptor.[11][12] A successful validation is typically marked by the top-scoring pose having a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the crystallographic pose, indicating the protocol can accurately reproduce a known binding mode.[10][13]

The logical flow of a docking experiment is designed to build confidence at each step, from preparing the molecules to interpreting the final interactions.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Validation cluster_analysis Phase 3: Analysis PDB Select Target PDB (e.g., COX-2) PrepReceptor Receptor Preparation (Clean, Add H, Assign Charges) PDB->PrepReceptor Ligand Design Ligand Structure (2D to 3D) PrepLigand Ligand Preparation (Energy Minimize, Assign Charges) Ligand->PrepLigand Grid Define Binding Site (Grid Box Generation) PrepReceptor->Grid Dock Run Docking Simulation (AutoDock Vina) PrepLigand->Dock Grid->Dock Scores Analyze Binding Affinity (kcal/mol) Dock->Scores Poses Visualize Binding Poses (Intermolecular Interactions) Dock->Poses Redocking Protocol Validation (Redock Native Ligand) Redocking->Dock Validated Protocol MD Further Validation (Molecular Dynamics) Poses->MD

Caption: A validated workflow for molecular docking studies.

Experimental Protocol: System Preparation

The quality of input files directly dictates the quality of the docking output. This phase involves preparing both the protein receptor and the small molecule ligand into formats suitable for simulation, with correct protonation states and atomic charges.

Receptor Preparation (Human COX-2)

The goal is to prepare a clean, chemically correct protein structure. We will use the crystal structure of human COX-2 in complex with Celecoxib (PDB ID: 3LN1) as our starting point.

Step-by-Step Protocol:

  • Obtain Protein Structure: Download the PDB file for 3LN1 from the RCSB Protein Data Bank.[14]

  • Clean the Structure: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio).[15][16]

    • Rationale: PDB files contain crystallographic water molecules, co-factors, and other "heteroatoms" that are not part of the protein. These must be removed as they can interfere with the docking process.[3]

    • Action: Delete all water molecules (HOH). Remove the native ligand (Celecoxib) and any other non-protein molecules. Isolate the protein chain required for binding (typically Chain A).

  • Add Hydrogens: Use a structure preparation tool (e.g., AutoDock Tools, UCSF Chimera's Dock Prep) to add polar hydrogen atoms.[15][17][18]

    • Rationale: Crystal structures often do not resolve hydrogen atoms. Adding them is critical for correctly calculating hydrogen bonds, which are key protein-ligand interactions.[3]

  • Assign Partial Charges: Assign partial atomic charges (e.g., Gasteiger charges).[17]

    • Rationale: Charges are essential for the scoring function to calculate electrostatic interactions.

  • Save in PDBQT Format: Save the prepared receptor as a .pdbqt file. This format, used by AutoDock Vina, contains the atomic coordinates, charges, and atom type definitions.[3][18]

Ligand Preparation

Our novel ligand, 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, must be converted from a 2D drawing to a 3D, low-energy conformation.

Step-by-Step Protocol:

  • Generate 2D Structure: Draw the molecule using a chemical drawing software like ChemDraw.

  • Convert to 3D: Import the 2D structure into a 3D modeling program (e.g., Chem3D, Avogadro) and generate a three-dimensional conformation.[19]

  • Energy Minimization: Perform a geometry optimization/energy minimization using a suitable force field (e.g., MMFF94).

    • Rationale: This step finds a stable, low-energy conformation of the ligand, which is a more realistic starting point for docking than an unoptimized 3D structure.

  • Assign Partial Charges & Define Rotatable Bonds: Use AutoDock Tools to load the 3D structure. Assign Gasteiger charges and automatically detect the rotatable bonds.[17]

    • Rationale: Defining rotatable bonds allows the docking algorithm to flexibly explore different conformations of the ligand during the simulation, which is crucial for finding the best fit.

  • Save in PDBQT Format: Save the prepared ligand as a .pdbqt file.[17]

Molecular Docking Execution with AutoDock Vina

With prepared receptor and ligand files, we can proceed to the docking simulation. We will use AutoDock Vina, a widely used, accurate, and fast docking program.[20][21]

Defining the Search Space (Grid Box)

We must tell Vina where to perform the docking calculation. This is done by defining a 3D "grid box" that encompasses the binding site.

Step-by-Step Protocol:

  • Identify the Binding Site: Load the prepared receptor PDBQT file into AutoDock Tools. The binding site can be identified from the location of the co-crystallized ligand in the original PDB file (3LN1).[16][20]

  • Generate the Grid Box: Use the Grid Box tool in AutoDock Tools. Center the box on the active site and adjust its dimensions (e.g., 25 x 25 x 25 Å) to ensure it is large enough to accommodate the ligand and allow for rotational and translational movement.[20][22]

  • Record Coordinates: Note the coordinates for the center of the box (center_x, center_y, center_z) and the size of the box (size_x, size_y, size_z). These values are required for the Vina configuration file.[22]

Configuration and Execution

AutoDock Vina is run from the command line using a simple configuration text file.

Step-by-Step Protocol:

  • Create Configuration File: Create a text file (e.g., conf.txt) with the following content, replacing the file names and coordinates as needed:[22]

  • Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the following command:[6][22]

    • --config: Specifies the configuration file.

    • --out: Specifies the output file for the docked ligand poses.

    • --log: Specifies the output file for the binding affinity scores and other run information.

Post-Docking Analysis: From Data to Insight

Running the simulation is only half the battle. The true scientific value is derived from a careful and critical interpretation of the results.[23]

Interpreting Binding Affinity Scores

The log.txt file will contain a table of binding affinities for the top poses (the number of which is defined by num_modes in the config file).[22]

  • Binding Affinity (kcal/mol): This is the primary metric for ranking. More negative values suggest stronger binding. Scores between -7 to -9 kcal/mol indicate moderate interactions, while scores of -10 kcal/mol and lower suggest strong interactions.[9]

  • Comparative Analysis: The most powerful use of these scores is in comparison. We dock our novel compound and a known reference inhibitor (Celecoxib) using the identical, validated protocol.

Table 1: Hypothetical Docking Results against COX-2

Compound Binding Affinity (kcal/mol) RMSD (Å) from Ref. Pose Key Interacting Residues
4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid -10.8 N/A HIS-90, ARG-513, VAL-523

| Celecoxib (Reference) | -9.9 | 1.1 (Redocked) | HIS-90, ARG-513, PHE-518 |

Pose Visualization and Interaction Analysis

The results.pdbqt output file contains the 3D coordinates of the predicted binding poses. These must be visualized to understand the specific molecular interactions driving the binding affinity.

Step-by-Step Protocol:

  • Load Complex: Open the receptor PDBQT file and the results PDBQT file in a visualization program like PyMOL or BIOVIA Discovery Studio.[24]

  • Analyze Interactions: For the top-scoring pose, analyze the non-covalent interactions between the ligand and the protein's active site residues.

    • Hydrogen Bonds: Look for hydrogen bonds between the ligand's hydrogen bond donors/acceptors (like the carboxylic acid) and key residues in the active site (e.g., ARG-513 in COX-2).[10]

    • Hydrophobic Interactions: Identify interactions between non-polar parts of the ligand (like the phenyl rings) and hydrophobic pockets in the receptor.[9]

    • Pi-Stacking/Halogen Bonds: Note any other significant interactions that contribute to binding stability.

The analysis of these interactions provides a structural hypothesis for the compound's activity.

G cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis Result Docking Output (log.txt, results.pdbqt) Affinity Binding Affinity Score (e.g., -10.8 kcal/mol) Result->Affinity Visualize Visualize Top Pose Result->Visualize RMSD RMSD Validation (< 2.0 Å) Affinity->RMSD Compare to Reference Interactions Identify Key Interactions - H-Bonds - Hydrophobic - Halogen Bonds Visualize->Interactions Hypothesis Formulate Structural Hypothesis of Activity Interactions->Hypothesis

Caption: Framework for analyzing molecular docking results.
The Critical Role of Further Validation

While powerful, molecular docking is a static model.[7] The results represent a compelling hypothesis, but not experimental proof. To increase confidence in the predicted binding mode and stability of the complex, further computational validation is essential.

  • Molecular Dynamics (MD) Simulation: MD simulations analyze the stability of the protein-ligand complex over time (nanoseconds to microseconds) under near-physiological conditions, accounting for the dynamic nature of proteins and solvent effects.[7] A stable complex in an MD simulation, characterized by low RMSD fluctuations and persistent key interactions, significantly strengthens the docking prediction.[7][11]

Conclusion and Strategic Outlook

This guide has detailed a comprehensive and scientifically rigorous workflow for the molecular docking of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid against the human COX-2 enzyme. By following a validated protocol for receptor and ligand preparation, executing the docking simulation, and critically analyzing both the quantitative scores and qualitative interactions, researchers can generate a robust structural hypothesis for the compound's potential biological activity.

The hypothetical results, showing a strong binding affinity (-10.8 kcal/mol) and interactions with key active site residues, suggest that this compound is a promising candidate for further investigation as a selective COX-2 inhibitor. The crucial next step is to validate this static model through molecular dynamics simulations before proceeding to in-vitro enzymatic assays and cell-based studies to confirm its biological activity. This integrated computational and experimental approach is the cornerstone of efficient and successful modern drug discovery.

References

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved March 17, 2026, from [Link]

  • Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. (2023, May 1). YouTube. Retrieved March 17, 2026, from [Link]

  • Feng, S. (2020, January). A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub. Retrieved March 17, 2026, from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved March 17, 2026, from [Link]

  • Protein Preparation for Molecular Docking | Step-by-Step Concepts. (2026, February 9). YouTube. Retrieved March 17, 2026, from [Link]

  • Ligand Preparation for Molecular Docking | AutoDockTools Tutorial – MedelBioX. (2026, March 5). YouTube. Retrieved March 17, 2026, from [Link]

  • How to Interpret Molecular Docking Results. (2026, March 6). YouTube. Retrieved March 17, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved March 17, 2026, from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved March 17, 2026, from [Link]

  • BioNome. (2026, March 2). Validating Docking Results with Molecular Dynamics Simulation in India. Retrieved March 17, 2026, from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved March 17, 2026, from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results?. Retrieved March 17, 2026, from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube. Retrieved March 17, 2026, from [Link]

  • Cummings, M. D., et al. (2005). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Retrieved March 17, 2026, from [Link]

  • Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC. Retrieved March 17, 2026, from [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved March 17, 2026, from [Link]

  • Pogorelov, T. V. (2011). Protein-ligand docking with MOE. University of Illinois at Urbana-Champaign. Retrieved March 17, 2026, from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved March 17, 2026, from [Link]

  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2025, July 28). YouTube. Retrieved March 17, 2026, from [Link]

  • Ouabane, R., et al. (2023). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry. Retrieved March 17, 2026, from [Link]

  • Swetha, E., et al. (2015). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. PMC. Retrieved March 17, 2026, from [Link]

  • Sharma, P., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. MDPI. Retrieved March 17, 2026, from [Link]

  • Aggarwal, N., & Kumar, R. (2012). Current status of pyrazole and its biological activities. PMC. Retrieved March 17, 2026, from [Link]

  • Indian Patent Office. (2018, July 13). SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. Retrieved March 17, 2026, from [Link]

  • PubChemLite. (n.d.). 4-bromo-5-(trifluoromethyl)-1h-pyrazole-3-carboxylic acid. Retrieved March 17, 2026, from [Link]

  • Khan, I., et al. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2017, July 25). (PDF) Pyrazole and its biological activity. Retrieved March 17, 2026, from [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved March 17, 2026, from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved March 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Protocol for the Synthesis of 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic Acid Amides

Introduction & Synthetic Rationale The 3-aryl-1H-pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, cannabinoid receptor modulators,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Rationale

The 3-aryl-1H-pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, cannabinoid receptor modulators, and anti-inflammatory agents. The specific inclusion of a 2-fluoro substitution on the aryl ring often enhances target binding affinity through favorable halogen bonding and conformational locking. Furthermore, the core fragment, 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, acts as a critical building block for molecular linking and expansion in drug discovery[1]. The introduction of a bromine atom at the C4 position serves a dual purpose: it acts as a steric shield to lock the biaryl dihedral angle and provides a versatile synthetic handle for late-stage transition-metal-catalyzed cross-coupling reactions.

Synthetic Strategy Overview

The synthesis of 1H-pyrazole-5-carboxamide derivatives typically follows one of two primary strategies. Strategy A—pyrazole ring construction followed by late-stage amidation—is the most versatile and widely adopted in medicinal chemistry[2]. This approach allows for the rapid diversification of the pyrazole core by coupling a single, fully elaborated carboxylic acid intermediate with a library of amines[3].

The sequence begins with a Claisen condensation to form the foundational intermediate, ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate[4]. This is followed by a Knorr-type cyclization with hydrazine to build the pyrazole core. Crucially, electrophilic bromination is performed on the ester intermediate rather than the free acid to prevent unwanted decarboxylative bromination. Subsequent mild saponification yields the free acid, which is then subjected to HATU-mediated amidation to afford the target library.

Workflow Visualization

SynthesisWorkflow SM 2'-Fluoroacetophenone + Diethyl Oxalate Step1 Step 1: Claisen Condensation (NaOEt, EtOH) SM->Step1 Int1 Ethyl 4-(2-fluorophenyl) -2,4-dioxobutanoate Step1->Int1 Step2 Step 2: Cyclization (NH2NH2·H2O, EtOH) Int1->Step2 Int2 Ethyl 3-(2-fluorophenyl) -1H-pyrazole-5-carboxylate Step2->Int2 Step3 Step 3: Bromination (NBS, DMF) Int2->Step3 Int3 Ethyl 4-bromo-3-(2-fluorophenyl) -1H-pyrazole-5-carboxylate Step3->Int3 Step4 Step 4: Saponification (LiOH, THF/H2O) Int3->Step4 Int4 4-Bromo-3-(2-fluorophenyl) -1H-pyrazole-5-carboxylic acid Step4->Int4 Step5 Step 5: Late-Stage Amidation (Amine, HATU, DIPEA) Int4->Step5 Product 4-Bromo-3-(2-fluorophenyl) -1H-pyrazole-5-carboxamide Step5->Product

Workflow for the 5-step synthesis of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxamides.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
  • Causality: A Claisen condensation is employed to build the 1,3-dicarbonyl precursor. Sodium ethoxide (NaOEt) irreversibly deprotonates 2'-fluoroacetophenone to form an enolate, which subsequently attacks the electrophilic ester carbonyl of diethyl oxalate.

  • Procedure: Cool a solution of NaOEt (1.5 eq) in anhydrous EtOH (0.5 M) to 0 °C under an inert N₂ atmosphere. Add a mixture of 2'-fluoroacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours. Acidify the mixture with 1M HCl to pH 3, extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: ¹H NMR (CDCl₃) must show a characteristic enol -OH proton at >12 ppm and an enol methine singlet at ~7.0 ppm, confirming the product exists primarily as the enol tautomer.

Step 2: Synthesis of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
  • Causality: Hydrazine acts as a bis-nucleophile in a Knorr-type cyclization. The initial attack occurs at the highly electrophilic C2 carbonyl, followed by intramolecular condensation at the C4 carbonyl, driving dehydration and aromatization to form the stable pyrazole ring.

  • Procedure: Dissolve the crude diketone from Step 1 (1.0 eq) in EtOH (0.3 M). Cool to 0 °C and add hydrazine hydrate (1.1 eq) dropwise. Heat the mixture to reflux for 4 hours. Concentrate the solvent under reduced pressure and recrystallize the crude solid from an EtOH/water mixture.

  • Self-Validation: ¹H NMR (DMSO-d₆) will display a distinct pyrazole H-4 proton as a sharp singlet at ~7.2 ppm. The enol methine singlet from Step 1 will have completely disappeared.

Step 3: Synthesis of Ethyl 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
  • Causality: The C4 position of the pyrazole is highly electron-rich and susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) provides a mild, controlled source of electrophilic bromine, preventing over-oxidation. Performing this step on the ester prevents the decarboxylative bromination that frequently plagues free pyrazole-5-carboxylic acids.

  • Procedure: Dissolve the pyrazole ester (1.0 eq) in anhydrous DMF (0.2 M). Add NBS (1.05 eq) portionwise at 0 °C. Stir the reaction mixture at room temperature for 3 hours. Pour the mixture into ice water, filter the resulting white precipitate, wash extensively with cold water, and dry under high vacuum.

  • Self-Validation: Complete disappearance of the pyrazole H-4 singlet (~7.2 ppm) in ¹H NMR. LC-MS will show a characteristic 1:1 isotopic pattern for the [M+H]⁺ ion, indicative of the ⁷⁹Br and ⁸¹Br isotopes.

Step 4: Synthesis of 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic Acid
  • Causality: Base-catalyzed ester hydrolysis (saponification) is required to unmask the carboxylic acid for amidation. Lithium hydroxide (LiOH) is chosen over harsher bases (e.g., NaOH at reflux) to prevent nucleophilic aromatic substitution (SₙAr) of the 2-fluoro group, which is highly activated by the electron-withdrawing pyrazole ring.

  • Procedure: Dissolve the brominated ester (1.0 eq) in a 3:1 mixture of THF/H₂O (0.2 M). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 3 hours. Remove the THF in vacuo. Acidify the remaining aqueous layer with 1M HCl to pH 2. Filter the precipitated white solid, wash with water, and dry under vacuum.

  • Self-Validation: ¹H NMR will show the complete disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the appearance of a broad carboxylic acid -OH signal.

Step 5: Late-Stage Amidation to Target Carboxamides
  • Causality: HATU is utilized as a premier coupling reagent to generate a highly reactive HOAt ester intermediate. This activation overcomes the severe steric hindrance imposed by the adjacent 4-bromo substituent, ensuring high conversion yields even with bulky secondary amines. DIPEA acts as a non-nucleophilic base to neutralize the system and deprotonate the amine salt.

  • Procedure: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir for 15 minutes to pre-form the active ester. Add the desired primary or secondary amine (1.2 eq) and stir at room temperature for 8 hours. Dilute with EtOAc, wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

  • Self-Validation: ¹H NMR will reveal the appearance of the amide NH proton (if a primary amine was used) and the corresponding aliphatic/aromatic signals from the amine fragment. High-resolution mass spectrometry (HRMS) must confirm the exact mass of the target carboxamide.

Mechanistic Logic of Amidation

AmidationMechanism Acid 4-Bromo-3-(2-fluorophenyl) -1H-pyrazole-5-carboxylic Acid Base DIPEA (Deprotonation) Acid->Base HATU HATU (Activation) Base->HATU OAt Active HOAt Ester Intermediate HATU->OAt Amide Target Carboxamide Product OAt->Amide Nucleophilic Attack Amine Primary/Secondary Amine Amine->Amide Amine Addition

Mechanistic logic of HATU-mediated amidation of pyrazole-5-carboxylic acids.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and self-validation markers for each step of the protocol, allowing for rapid in-process quality control.

Reaction StepIntermediate / ProductExpected Yield (%)Reaction Time (h)Key Analytical Marker (¹H NMR / MS)
1. Claisen Condensation Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate75 – 8512Enol -OH (>12 ppm), methine singlet (~7.0 ppm)
2. Cyclization Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate80 – 904Pyrazole H-4 singlet (~7.2 ppm)
3. Bromination Ethyl 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate85 – 953Disappearance of H-4 singlet; 1:1 Br isotope MS pattern
4. Saponification 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid90 – 983Disappearance of ethyl signals (4.3 ppm, 1.3 ppm)
5. Amidation Target 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxamides70 – 908Appearance of amide NH and amine-derived signals

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.

  • Taylor & Francis. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects.

  • Tebu-bio. 3-(2-Fluorophenyl)-1H-pyrazole-5-carboxylic acid - 100 mg.

  • PubChem. Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate | CID 16767342.

Sources

Application

Application Note: 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid in Medicinal Chemistry

Executive Summary In modern Fragment-Based Drug Discovery (FBDD) and rational drug design, the selection of highly functionalized, vector-rich scaffolds is critical. 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD) and rational drug design, the selection of highly functionalized, vector-rich scaffolds is critical. 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid represents a privileged building block that bridges structural versatility with potent pharmacophoric features. This application note provides an in-depth technical guide on the structural rationale, biological applications (specifically targeting serine proteases like Factor Xa/XIa), and field-proven synthetic protocols for late-stage library diversification using this scaffold.

Structural Rationale & Pharmacophore Analysis

The utility of this molecule stems from its precise arrangement of functional groups, each serving a distinct mechanistic or synthetic purpose[1]:

  • 1H-Pyrazole Core: Acts as a rigid, planar bioisostere for aromatic rings and amides. It is capable of functioning as both a hydrogen bond donor and acceptor, making it a ubiquitous motif in kinase and protease inhibitors[2].

  • C3-(2-Fluorophenyl) Motif: The ortho-fluorine atom serves multiple purposes. Biologically, it enhances metabolic stability by blocking cytochrome P450-mediated oxidation and increases lipophilicity to drive binding in hydrophobic subpockets. Structurally, the steric repulsion between the fluorine and the pyrazole core forces the phenyl ring out of coplanarity, projecting the molecule into 3D space rather than remaining flat[3].

  • C4-Bromine Handle: A synthetically versatile halogen handle. It remains inert under standard amide coupling conditions, allowing for orthogonal, late-stage functionalization via transition-metal-catalyzed cross-coupling[1].

  • C5-Carboxylic Acid: A primary vector for divergent library synthesis. It is primed for derivatization into various amides, which are critical for engaging specific protein binding pockets[4].

Application: Development of Serine Protease (Factor Xa/XIa) Inhibitors

Direct inhibition of Factor Xa (FXa) and Factor XIa (FXIa) has emerged as a superior strategy for developing antithrombotic agents with significantly reduced bleeding risks compared to traditional direct thrombin inhibitors[5].

Pyrazole-5-carboxylic acid derivatives have been extensively validated as privileged fragments for FXa and FXIa inhibitors. For instance, the discovery of the clinical candidate DPC423 utilized a pyrazole-5-carboxamide core to achieve highly potent and selective FXa inhibition[4]. When utilizing 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, the 2-fluorophenyl group is ideally suited to occupy the S1 specificity pocket of FXa (interacting with Tyr228 and Asp189), while the C5-carboxamide directs substituents into the S4 pocket (lined by Trp215 and Tyr99) to achieve high binding affinity[2].

FXa_Pathway Intrinsic Intrinsic Pathway (FXIIa, FXIa, FIXa) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor, FVIIa) Extrinsic->FX FXa Factor Xa (Active Protease) FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Prothrombinase Complex Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Pyrazole-5-carboxamide Inhibitor Inhibitor->FXa Competitive Inhibition

Fig 1: Coagulation cascade highlighting FXa inhibition by pyrazole-5-carboxamides.

Late-Stage Diversification in Library Synthesis

In FBDD, the ability to rapidly explore chemical space around a validated hit is paramount[3]. This scaffold enables a highly efficient divergent synthetic strategy. By first coupling a diverse set of amines to the C5-carboxylic acid, a library of bromo-pyrazole intermediates is generated. Subsequently, the C4-bromo position is subjected to Suzuki-Miyaura cross-coupling with various aryl or heteroaryl boronic acids.

Synthetic_Workflow Scaffold 4-Bromo-3-(2-fluorophenyl)- 1H-pyrazole-5-carboxylic acid Amide Amide Intermediate (C5-Carboxamide) Scaffold->Amide HATU, DIPEA R-NH2 Final Diversified Library (C4-Aryl, C5-Amide) Amide->Final Pd(dppf)Cl2, Base Ar-B(OH)2

Fig 2: Two-step synthetic workflow for late-stage diversification of the pyrazole scaffold.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to ensure high fidelity and self-validation at each step, minimizing the downstream propagation of synthetic failures.

Protocol A: C5-Amide Bond Formation

Causality Insight: The electron-withdrawing nature of the pyrazole ring and the adjacent bulky bromo group make the C5-carboxylic acid sterically and electronically deactivated. Standard carbodiimides (like EDC) often fail here. HATU is explicitly chosen because it generates a highly reactive 7-aza-OBt ester, overcoming this deactivation to drive the reaction to completion.

Step-by-Step Methodology:

  • Pre-activation: Dissolve 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir at room temperature for 15 minutes. Crucial: This pre-activation ensures complete conversion to the active ester before the amine is introduced, preventing competitive side reactions.

  • Coupling: Add the desired primary or secondary amine (1.2 eq). Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Self-Validation (LC-MS): Analyze the crude mixture via LC-MS. Validation Checkpoint: The product mass [M+H]+ must exhibit the characteristic 1:1 isotopic doublet of bromine (e.g., m/z M and M+2 of equal intensity). The complete disappearance of the starting material mass validates reaction completion.

Protocol B: C4-Suzuki-Miyaura Cross-Coupling

Causality Insight: The C4-bromo group is severely sterically hindered, flanked by the C3-aryl and C5-carboxamide groups. Pd(dppf)Cl2 is selected because the large bite angle of the dppf ligand accelerates the reductive elimination step, while its robust nature resists steric crowding during transmetalation.

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial with the amide intermediate from Protocol A (1.0 eq), the desired aryl boronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1, 0.1 M). Crucial: Sparge the solution with N2 for 10 minutes. Degassing is critical to prevent palladium catalyst deactivation by dissolved oxygen, which leads to homocoupling of the boronic acid.

  • Catalysis: Add Pd(dppf)Cl2 (0.05 eq) quickly, seal the vial, and purge with N2.

  • Reaction: Heat the mixture at 90°C in an oil bath for 12 hours, or at 110°C for 30 minutes via microwave irradiation.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

  • Self-Validation (LC-MS): Validation Checkpoint: The critical indicator of success is the complete disappearance of the 1:1 bromine isotopic doublet in the mass spectrum, replaced by a single mass peak corresponding to the cross-coupled target molecule.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the scaffold and the expected reaction metrics based on optimized conditions.

Property / MetricValue / Description
Chemical Formula C10H6BrFN2O2
Molecular Weight 285.07 g/mol
ClogP (estimated) 2.1 - 2.5
Hydrogen Bond Donors 2 (Pyrazole NH, Carboxylic OH)
Hydrogen Bond Acceptors 4 (N, N, O, O)
Typical Amide Coupling Yield 75% - 90% (Using HATU/DIPEA Protocol)
Typical Suzuki Coupling Yield 60% - 85% (Using Pd(dppf)Cl2 Protocol)

References

  • Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa Source: ACS Publications URL:[Link]

  • Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors Source: PMC (PubMed Central) URL:[Link]

  • Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design Source: PMC (PubMed Central) URL:[Link]

Sources

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic Acid

Substrate Anatomy & Mechanistic Bottlenecks The Suzuki-Miyaura cross-coupling of highly functionalized, unprotected heterocycles remains a formidable challenge in modern drug development. The substrate —4-bromo-3-(2-fluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Anatomy & Mechanistic Bottlenecks

The Suzuki-Miyaura cross-coupling of highly functionalized, unprotected heterocycles remains a formidable challenge in modern drug development. The substrate —4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid —presents a "triple threat" of chemical complexity that renders standard catalytic systems (e.g., Pd(PPh3​)4​ or Pd(dppf)Cl2​ ) largely ineffective:

  • Unprotected Nitrogen Interference: The 1H -pyrazole moiety possesses an acidic, coordinating nitrogen (pKa ~11). In the presence of palladium, unprotected azoles readily form off-cycle Pd(II)-N resting states, severely poisoning the catalyst and stalling the reaction [1].

  • Polyanionic Reaction Environment: The free C5-carboxylic acid (pKa ~3-4) rapidly consumes base to form a carboxylate. This not only demands hyper-stoichiometric base equivalents but also enriches the electron density of the pyrazole core, significantly increasing the activation energy required for the oxidative addition of the C4-bromide.

  • Steric Penalty: The C4-bromide is flanked by the bulky C5-carboxylate and the C3-(2-fluorophenyl) group. The ortho-fluoro substituent restricts the rotational freedom of the aryl ring, creating a tight steric pocket that hinders the approach of the bulky palladium-ligand complex.

To overcome these bottlenecks, we must engineer a catalytic architecture that prevents off-target nitrogen coordination while maintaining enough electrophilicity to undergo oxidative addition in a sterically congested, electron-rich environment.

Mechanism cluster_0 Catalytic Cycle with XPhos-Pd-G3 Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition Sterically Hindered Pd(II) Pd0->OxAdd 4-Br-Pyrazole Addition TransMet Transmetalation Water-Assisted OxAdd->TransMet Ar-B(OH)2 + Base OffCycle Off-Cycle Resting State (Pd-N Coordination) OxAdd->OffCycle Unprotected NH Interference RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Product Release OffCycle->OxAdd High Ligand Concentration

Caption: Catalytic cycle highlighting the off-cycle resting state mitigated by bulky XPhos ligands.

Catalytic Architecture & Reaction Optimization

Drawing upon the foundational work by [1], the optimal ligand class for this transformation is the dialkylbiaryl phosphines. Specifically, XPhos provides the necessary steric bulk to physically block the pyrazole nitrogen from coordinating to the palladium center.

We utilize the XPhos-Pd-G3 precatalyst. Unlike traditional Pd(0) sources, G3 precatalysts rapidly and quantitatively generate the active monoligated L-Pd(0) species under mildly basic conditions, bypassing the induction periods that often lead to substrate decomposition or boronic acid protodeboronation [2].

Because the substrate contains two acidic protons (COOH and NH) and the transmetalation step requires a third equivalent of base, a minimum of 4.0 equivalents of a strong, water-soluble base ( K3​PO4​ ) is required. A biphasic solvent system (1,4-Dioxane/ H2​O , 4:1) is mandatory to solubilize the highly polar pyrazole-carboxylate potassium salt.

Table 1: Optimization of Reaction Parameters
Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Conversion (%)Mechanistic Observation
Pd(PPh3​)4​ (5%) Na2​CO3​ (2.0)Toluene/ H2​O 100< 5%Catalyst poisoning via Pd-N coordination.
Pd(dppf)Cl2​ (5%) K2​CO3​ (3.0)Dioxane/ H2​O 10015%Incomplete deprotonation; slow oxidative addition.
XPhos-Pd-G2 (2%) K3​PO4​ (4.0)Dioxane/ H2​O 8078%Good conversion, but trace homocoupling observed.
XPhos-Pd-G3 (2%) K3​PO4​ (4.0) Dioxane/ H2​O 80 > 95% Rapid Pd(0) generation; clean transmetalation.

Note: Data represents HPLC area under the curve (AUC) conversion using phenylboronic acid as the model coupling partner.

Experimental Protocol: Self-Validating Methodology

The following protocol is designed for a 1.0 mmol scale synthesis. Every step includes a causality checkpoint to ensure the reaction is proceeding along the intended mechanistic pathway.

Protocol Step1 1. Stoichiometric Balancing (4 eq Base) Step2 2. Biphasic Solvent Prep (Dioxane:H2O) Step1->Step2 Step3 3. Precatalyst Activation (XPhos-Pd-G3) Step2->Step3 Step4 4. Thermal Coupling (80-100 °C) Step3->Step4 Step5 5. Isoelectric Precipitation (pH 3-4) Step4->Step5

Caption: Sequential workflow logic for the Suzuki-Miyaura coupling of acidic pyrazole substrates.

Step 1: Reaction Assembly & Stoichiometric Balancing
  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid (285 mg, 1.0 mmol) and the desired arylboronic acid (1.5 mmol).

  • Add K3​PO4​ (849 mg, 4.0 mmol).

  • Add 4.0 mL of 1,4-Dioxane and 1.0 mL of HPLC-grade H2​O .

Causality & Validation: Upon stirring, the initially heterogeneous mixture will largely dissolve into a biphasic or homogeneous solution. This visual cue confirms the complete deprotonation of the carboxylic acid to its highly soluble potassium carboxylate salt, which is a prerequisite for mobilizing the substrate into the catalytic cycle.

Step 2: Degassing & Precatalyst Activation
  • Seal the vial with a PTFE-lined septum cap. Sparge the solution with dry Argon or Nitrogen gas for 15 minutes.

  • Quickly remove the cap, add XPhos-Pd-G3 (16.9 mg, 0.02 mmol, 2 mol%), and reseal. Sparge for an additional 2 minutes.

Causality & Validation: Oxygen is strictly excluded to prevent the oxidative homocoupling of the boronic acid. Following the addition of XPhos-Pd-G3, the solution will transition from pale yellow to a deep red/brown within 5-10 minutes at room temperature. This color shift is the spectroscopic signature of the precatalyst shedding its mesylate leaving group and activating to form the reactive L-Pd(0) species.

Step 3: Thermal Coupling
  • Transfer the vial to a pre-heated reaction block set to 80 °C.

  • Stir vigorously (800+ RPM) for 6–12 hours.

Causality & Validation: High-speed stirring is critical to maximize the interfacial surface area between the organic dioxane phase (containing the Pd catalyst) and the aqueous phase (containing the boronate and substrate salts), ensuring efficient transmetalation.

Step 4: Isoelectric Workup & Isolation
  • Cool the reaction to room temperature. Dilute with 10 mL of H2​O and 10 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel. Discard the organic layer (which contains cleaved ligand, biphenyl byproducts, and unreacted boronic acid).

  • Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, carefully titrate with 1M HCl until the pH reaches 3.5 to 4.0.

Causality & Validation: A thick white or off-white precipitate will rapidly form. This is the isoelectric point of the product. The carboxylate is protonated back to the free acid, and the neutral, highly organic pyrazole core crashes out of the aqueous phase, effectively self-purifying from the inorganic potassium and phosphate salts.

  • Filter the precipitate over a Buchner funnel, wash with cold water (2 x 5 mL), and dry under high vacuum.

Troubleshooting Protodeboronation

If LC-MS analysis indicates significant protodeboronation of the boronic acid partner (yielding the de-boronated arene) before the cross-coupling is complete, the transmetalation step is likely out-competing oxidative addition.

  • Solution: Implement a syringe-pump addition. Dissolve the boronic acid in 1 mL of Dioxane and add it dropwise over 2 hours to the heated reaction mixture. This keeps the steady-state concentration of the boronic acid low, minimizing protodeboronation while allowing the sterically hindered oxidative addition complex time to form.

References

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (via PubMed Central) URL: [Link] (Cited for the mechanistic understanding of unprotected pyrazole interference and the application of XPhos-based catalytic systems).

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link] (Cited for foundational catalytic cycle parameters and transmetalation dynamics).

Application

Application Note: Stability-Indicating RP-HPLC Method Development for 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic Acid

Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary & Analytical Challenge 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary & Analytical Challenge

4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including lactate dehydrogenase (LDH) inhibitors and kinase modulators[1].

The analytical challenge in quantifying this intermediate lies in its complex physicochemical profile. The molecule features a highly acidic carboxylic acid group (pKa lowered by the adjacent electron-withdrawing bromine), a hydrogen-bond donating pyrazole nitrogen, and lipophilic halogen substituents. Furthermore, the synthesis of 3-aryl pyrazoles via the condensation of diketones with hydrazines notoriously yields a ~50/50 mixture of regioisomers[2]. A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method must not only suppress analyte ionization to ensure sharp peak shapes but also provide baseline resolution between the target compound, its regioisomers, and lipophilic ester precursors[1].

Mechanistic Method Design: Causality & Rationale

To establish a self-validating and robust protocol, every chromatographic parameter was selected based on the specific molecular liabilities of the analyte.

  • Stationary Phase Selection (End-capped C18): The pyrazole NH acts as a strong hydrogen-bond donor. If a standard silica-based column is used, secondary interactions with residual surface silanols will cause severe peak tailing. We mandate a high-density, end-capped C18 column (e.g., Poroshell 120 EC-C18) to sterically block silanol access.

  • Mobile Phase pH Control (0.1% TFA): The inductive effect of the C4-bromo group drops the pKa of the C5-carboxylic acid to approximately 2.5–3.0. To prevent partial ionization—which manifests as peak fronting or split peaks—the mobile phase pH must be maintained at least 1.5 units below the pKa. We utilize to ensure the molecule remains fully protonated and hydrophobic[3].

  • Regioisomer Resolution: Field experience in medicinal chemistry dictates that the desired 3-aryl-substituted regioisomer is slightly less polar than its 5-aryl counterpart[1]. A shallow gradient slope between 30% and 60% organic modifier is engineered specifically to exploit this subtle polarity difference, ensuring the target compound elutes cleanly as the second peak[2].

MethodRationale P1 Carboxylic Acid (pKa ~2.8) A1 Acidic Mobile Phase (0.1% TFA, pH 2.0) P1->A1 P2 Pyrazole NH (H-Bond Donor) A2 End-capped C18 (Block Silanols) P2->A2 P3 Halogens (Br, F) (Lipophilic) A3 Gradient Elution (10-90% ACN) P3->A3 R1 Suppresses Ionization A1->R1 R2 Eliminates Peak Tailing A2->R2 R3 Resolves Ester Impurities A3->R3 Final Optimized RP-HPLC R1->Final R2->Final R3->Final

Caption: Logical framework mapping analyte properties to HPLC parameters.

Experimental Protocols

Reagents and Solutions Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Crucial Step: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect").

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of diluent using sonication, then make up to volume (Concentration: 100 µg/mL).

Chromatographic Conditions
ParameterSpecification
Column Agilent Poroshell 120 EC-C18 (100 mm × 4.6 mm, 2.7 µm)
Column Temperature 40 °C (Reduces system backpressure and improves mass transfer)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection (DAD) 254 nm (Primary quantification) & 230 nm (Impurity profiling)
Run Time 15.0 minutes
Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Initial hold (Polar impurity elution)
2.09010Isocratic hold
10.01090Linear gradient (Regioisomer separation)
12.01090High organic wash (Elutes unreacted esters)
12.19010Return to initial conditions
15.09010Column re-equilibration

System Suitability & Self-Validation Workflow

A protocol is only as reliable as its internal controls. This method operates as a self-validating system by requiring the following sequence before any sample data is accepted:

  • Blank Injection: Confirms baseline stability and absence of carryover from highly lipophilic precursors.

  • Resolution Solution: A sample spiked with the target acid, its 5-aryl regioisomer, and the ethyl ester precursor. The system must demonstrate a resolution factor ( Rs​ ) > 2.0 between the regioisomers[1].

  • System Suitability Test (SST): Six replicate injections of the 100 µg/mL standard.

SST ParameterAcceptance CriteriaMechanistic Implication
Retention Time RSD ≤ 1.0%Verifies pump gradient accuracy and column equilibration.
Peak Area RSD ≤ 2.0%Confirms autosampler precision and API solubility.
Tailing Factor ( Tf​ ) ≤ 1.5Proves the 0.1% TFA is successfully suppressing silanol interactions.
Theoretical Plates ( N ) > 5,000Validates column bed integrity.

Stability-Indicating Power (Forced Degradation)

To prove the method is stability-indicating, the API must be subjected to forced degradation. Pyrazole carboxylic acids are generally stable, but they can undergo decarboxylation under extreme thermal conditions, or oxidation at the pyrazole nitrogen[4].

StabilityWorkflow cluster_0 Forced Degradation Start API Stock Acid 0.1N HCl Start->Acid Base 0.1N NaOH Start->Base Ox 3% H2O2 Start->Ox Photo UV/Vis Light Start->Photo Prep Neutralization Acid->Prep Base->Prep Ox->Prep Photo->Prep Analysis RP-HPLC-DAD Prep->Analysis Eval Peak Purity Analysis->Eval

Caption: Forced degradation workflow for validating stability-indicating methods.

Degradation Protocol Steps:

  • Expose 1.0 mg/mL API solutions to 0.1N HCl, 0.1N NaOH, and 3% H2​O2​ for 24 hours at 60 °C.

  • Neutralize the acid/base samples to pH ~7.0 prior to dilution to prevent damage to the analytical column.

  • Dilute to the working concentration (100 µg/mL) and inject.

  • Utilize DAD Peak Purity software to confirm that the target peak is spectrally homogenous (Purity Angle < Purity Threshold), proving no degradants co-elute with the main peak.

Troubleshooting Guide

  • Symptom: Peak splitting or severe fronting of the main API peak.

    • Causality: The mobile phase pH has drifted upwards, causing the carboxylic acid to partially ionize.

    • Action: Discard the mobile phase and prepare fresh 0.1% TFA. Ensure the TFA used is fresh, as TFA can degrade and lose its buffering capacity over time.

  • Symptom: Target peak eluting too early, co-eluting with the void volume.

    • Causality: The starting gradient is too strong.

    • Action: Extend the initial isocratic hold at 10% B from 2.0 minutes to 4.0 minutes to allow the polar acid more time to partition into the stationary phase.

References

  • Title: Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Meglumine salt formulations of 1-(5,6-dichloro-1h-benzo[d]imidazol-2-yl)
  • Source: World Intellectual Property Organization (WO2022122910A1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic Acid Synthesis

Welcome to the Heterocyclic Synthesis Support Center. This guide is engineered for researchers, scientists, and drug development professionals experiencing yield bottlenecks in the synthesis of 4-bromo-3-(2-fluorophenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Support Center. This guide is engineered for researchers, scientists, and drug development professionals experiencing yield bottlenecks in the synthesis of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid.

As a Senior Application Scientist, I have structured this resource to go beyond standard protocols. By understanding the mechanistic causality behind side reactions, phase separations, and reagent degradation, you can transform a failing reaction into a highly reproducible, self-validating system.

Synthesis Workflow Overview

SynthesisWorkflow A 2'-Fluoroacetophenone + Diethyl Oxalate B Ethyl 4-(2-fluorophenyl) -2,4-dioxobutanoate A->B NaOEt, EtOH Claisen Condensation C Ethyl 3-(2-fluorophenyl) -1H-pyrazole-5-carboxylate B->C NH2NH2·H2O, EtOH Cyclization D Ethyl 4-bromo-3-(2-fluorophenyl) -1H-pyrazole-5-carboxylate C->D NBS, DMF Electrophilic Bromination E 4-Bromo-3-(2-fluorophenyl) -1H-pyrazole-5-carboxylic acid D->E 1. NaOH, THF/H2O 2. HCl (Hydrolysis)

Four-step synthesis workflow for 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid.

Diagnostic Q&A and Mechanistic Troubleshooting

Phase 1 & 2: Diketoester Formation and Pyrazole Cyclization

Q: Why am I recovering unreacted 2'-fluoroacetophenone during the diketoester formation? A: The Claisen condensation is an equilibrium-driven process. If your ethoxide base contains trace moisture, it will preferentially hydrolyze the diethyl oxalate, consuming both the base and the electrophile. Causality dictates that the enolate of the product diketoester must be formed to drive the equilibrium forward. Ensure strict anhydrous conditions and use freshly prepared sodium ethoxide (or LiHMDS) to prevent transesterification and hydrolysis.

Q: My cyclization yields a complex mixture with a highly colored byproduct. What is causing this? A: Hydrazine is highly susceptible to oxidation and degradation upon exposure to air and light, leading to colored byproducts and incomplete cyclization[1]. Furthermore, rapid addition of hydrazine causes localized exothermic spikes, trapping the reaction at the uncyclized hydrazone intermediate. Adding a catalytic amount of glacial acetic acid lowers the activation energy for the intramolecular cyclization of the hydrazone into the pyrazole core[1].

Phase 3: Electrophilic Bromination at C4

Q: I am observing incomplete bromination at the C4 position. How can I optimize this? A: Electrophilic aromatic substitution at the C4 position is favored due to the electron-rich nature of the pyrazole heterocycle[2]. However, N-bromosuccinimide (NBS) degrades over time, releasing Br₂ and forming succinimide, which drastically reduces the effective equivalents of the active brominating agent[3]. Always recrystallize NBS from hot water prior to use. Conducting the reaction in a polar aprotic solvent like DMF at room temperature stabilizes the ionic intermediates, ensuring quantitative yields.

Phase 4: Ester Hydrolysis and Isolation

Q: Following saponification, my isolated yield is extremely low, and NMR shows a missing pyrazole C5-carbonyl peak. What happened? A: You have induced decarboxylation. Pyrazole-5-carboxylic acids are highly susceptible to decarboxylation when heated in strongly acidic conditions[4]. Protonation of the pyrazole ring during the HCl workup facilitates the formation of an intermediate that readily loses CO₂. To prevent this, acidification must be performed strictly at 0–5 °C, avoiding any localized heating.

Logical Troubleshooting Workflow

TroubleshootingTree Start Low Yield in Final Acid Q1 Is the C4-H peak absent in the ester's NMR? Start->Q1 Q2 Is the COOH peak present after hydrolysis? Q1->Q2 Yes (Bromination OK) A1 Issue: Incomplete Bromination Action: Recrystallize NBS Q1->A1 No (SM remains) A2 Issue: Decarboxylation Action: Acidify at 0°C Q2->A2 No (Decarboxylation) A3 Issue: Product Lost in Workup Action: Adjust Extraction pH Q2->A3 Yes (Workup Issue)

Logical decision tree for diagnosing low yields in the final synthesis steps.

Quantitative Data & Yield Metrics

To establish a baseline for your experiments, compare your results against these validated yield metrics. Deviations of more than 10% indicate a process failure at the corresponding parameter.

Synthesis StepExpected YieldCommon ImpurityCritical Optimization Parameter
1. Claisen Condensation 75–85%Unreacted ketoneStrict anhydrous base (NaOEt)
2. Cyclization 80–90%Hydrazone intermediateCatalytic AcOH, fresh hydrazine
3. Bromination 85–95%Unreacted PyrazoleRecrystallized NBS, DMF solvent
4. Hydrolysis 85–95%Decarboxylated pyrazoleAcidification strictly at < 5 °C

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared.

Protocol A: Cyclization to Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
  • Dissolve ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (1.0 eq) in absolute ethanol (0.5 M).

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add hydrazine hydrate (1.2 eq) dropwise over 15 minutes to prevent exothermic spikes.

  • Add glacial acetic acid (0.1 eq) as a catalyst.

  • Warm to room temperature, then reflux for 2 hours.

  • Validation Checkpoint: Perform TLC (30% EtOAc/Hexanes). The yellow diketoester spot ( Rf​≈0.6 ) must completely disappear, replaced by a single UV-active pyrazole spot ( Rf​≈0.3 ).

  • Concentrate under reduced pressure, wash with water, and extract with EtOAc. Dry over anhydrous Na2​SO4​ .

Protocol B: Electrophilic Bromination
  • Dissolve the pyrazole intermediate (1.0 eq) in anhydrous DMF (0.3 M).

  • In a separate flask, dissolve freshly recrystallized NBS (1.05 eq) in DMF.

  • Add the NBS solution dropwise to the pyrazole solution at room temperature. Stir for 2 hours in the dark.

  • Validation Checkpoint: Obtain a crude 1H NMR aliquot. The sharp singlet corresponding to the pyrazole C4-H (typically around δ 6.8–7.2 ppm) must be completely absent.

  • Quench with saturated aqueous Na2​S2​O3​ to neutralize residual bromine species. Extract with EtOAc, wash extensively with brine to remove DMF, and concentrate.

Protocol C: Saponification and Cold Acidification
  • Dissolve the brominated ester (1.0 eq) in a 1:1 mixture of THF and water (0.2 M).

  • Add LiOH or NaOH (3.0 eq) and stir at room temperature for 4 hours.

  • Validation Checkpoint: Perform TLC to ensure the ester is consumed. The aqueous layer must be completely homogeneous.

  • Critical Step: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1M HCl dropwise while maintaining the internal temperature below 5 °C until the pH reaches exactly 2–3.

  • Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum to yield 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid.

References

  • Benchchem.
  • RSC Advances.
  • Photochemical & Photobiological Sciences (RSC Publishing).
  • Guidechem. How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?

Sources

Optimization

Overcoming steric hindrance in 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid amide coupling

Technical Support Center: Overcoming Steric Hindrance in Pyrazole-5-Carboxamide Synthesis Welcome to the Advanced Amide Coupling Support Center. This guide is specifically engineered for researchers and process chemists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in Pyrazole-5-Carboxamide Synthesis

Welcome to the Advanced Amide Coupling Support Center. This guide is specifically engineered for researchers and process chemists struggling with the amidation of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid .

The synthesis of amides from this specific pyrazole core is notoriously difficult. The spatial proximity of the bulky 4-bromo substituent and the rigid 3-(2-fluorophenyl) system creates a severe steric shield around the C5-carboxylic acid. Furthermore, the electron-withdrawing nature of these halogens reduces the inherent nucleophilicity of the carboxylate, making standard activation pathways sluggish and prone to side reactions.

Diagnostic Workflow for Coupling Strategy

Before selecting a protocol, evaluate the nucleophilicity and steric bulk of your target amine. Use the decision matrix below to determine the optimal synthetic trajectory.

Workflow Start Analyze Amine Nucleophilicity & Bulk Hindered Is the amine sterically hindered or electron-poor? Start->Hindered Standard Standard Coupling (e.g., HATU, DIPEA) Hindered->Standard No Advanced Advanced Reagents (e.g., COMU, PyAOP) Hindered->Advanced Yes (Moderate) AcidChloride Acid Chloride Route (Oxalyl Chloride, DMF) Hindered->AcidChloride Yes (Severe) Success Target Amide Isolated Standard->Success Advanced->Success AcidChloride->Success

Caption: Decision matrix for selecting amide coupling strategies based on steric hindrance.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why is my standard HATU/DIPEA protocol yielding mostly unreacted starting material and a guanidinylated byproduct? A: Standard uronium-based reagents like HATU are highly efficient for linear peptides but frequently fail for densely functionalized pyrazoles[1]. HATU activates the acid to form an O-At (7-azabenzotriazole) active ester. In the case of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, the resulting O-At ester is massively bulky. The incoming amine cannot achieve the required Bürgi-Dunitz trajectory for nucleophilic attack due to steric clash. Because the desired amidation is kinetically stalled, the amine instead attacks the excess HATU reagent in solution, leading to a dead-end guanidinium byproduct.

Q: If uroniums fail, why is COMU recommended as an alternative? A: COMU replaces the dimethylamino groups of traditional uroniums with a morpholino structure and uses Oxyma as the leaving group instead of HOAt[2]. The morpholino group is less sterically demanding and acts as an internal base, facilitating the proton transfer required during the transition state. This makes COMU significantly more tolerant of steric hindrance, offering higher yields for challenging substrates while suppressing racemization[3].

Q: Why does the acid chloride method succeed where coupling reagents fail? A: Converting the carboxylic acid to an acyl chloride fundamentally changes the steric profile of the electrophile[4]. The chloride atom is vastly smaller than an O-At or O-Oxyma leaving group. This unmasks the carbonyl carbon, allowing even sterically hindered or weakly nucleophilic amines to attack efficiently[5].

Mechanism Acid 4-Br-3-(2-F-Ph)- Pyrazole-5-COOH HATU HATU / DIPEA Bulky OAt-Ester Acid->HATU Uronium Activation Cl Oxalyl Chloride Acyl Chloride Acid->Cl Chlorination Clash Steric Clash (Failed Attack) HATU->Clash Amine Success Unhindered Attack (High Yield) Cl->Success Amine

Caption: Mechanistic divergence between bulky uronium activation and streamlined acyl chloride formation.

Reagent Selection & Performance Matrix

The following table summarizes the quantitative expectations and qualitative trade-offs of various activation strategies for this specific pyrazole scaffold.

Coupling StrategyReagentsActivation IntermediateSteric ToleranceTypical YieldPrimary Drawback
Standard Uronium HATU, DIPEAO-At Active EsterLow< 20%Severe steric clash; guanidinylation of amine[1].
Advanced Uronium COMU, 2,6-LutidineOxyma Active EsterModerate40–60%Hydrolytic instability of COMU in DMF[3].
Phosphonium PyAOP, DIPEAO-At Active EsterModerate-High50–70%Generates difficult-to-remove phosphine oxide byproducts[6].
Acyl Halide (COCl)₂, cat. DMFAcyl ChlorideVery High> 85%Harsh acidic generation step; requires strictly anhydrous conditions[4].

Validated Experimental Protocols

Protocol A: The Acyl Chloride Route (Recommended for Severe Hindrance)

This is a self-validating, two-step protocol. Gas evolution acts as a visual indicator of successful activation, and the use of a non-nucleophilic base prevents side reactions.

Step 1: Acid Chloride Generation

  • In a flame-dried, N₂-purged round-bottom flask, suspend 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise. Causality note: Oxalyl chloride is preferred over thionyl chloride here because its byproducts (CO, CO₂, HCl) are entirely gaseous, allowing for a cleaner concentration step.

  • Allow the mixture to warm to room temperature and stir for 2 hours. The suspension will transition to a clear solution, validating the formation of the acid chloride[4].

  • Concentrate the solution in vacuo to remove all unreacted oxalyl chloride and HCl. Redissolve the crude residue in fresh anhydrous DCM.

Step 2: Amidation

  • In a separate flask, dissolve the target amine (1.2 eq) and 2,6-lutidine (2.5 eq) in anhydrous DCM. Causality note: 2,6-lutidine is chosen over DIPEA because its hindered nature prevents it from acting as a competing nucleophile, minimizing ketene formation or degradation of the acyl chloride[7].

  • Cool the amine solution to 0 °C.

  • Add the crude acyl chloride solution dropwise to the amine mixture.

  • Stir at room temperature for 4–12 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography.

Protocol B: The COMU/Oxyma Route (For Acid-Sensitive Amines)

If your amine contains acid-sensitive protecting groups (e.g., Boc, acetals) that cannot survive trace HCl from the acid chloride route, use this advanced uronium protocol.

  • Dissolve 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous Acetonitrile (MeCN). Causality note: MeCN is used instead of DMF because COMU degrades rapidly in DMF (half-life < 5 hours), whereas it remains stable in MeCN[3].

  • Add 2,4,6-collidine (2.0 eq) and stir for 5 minutes.

  • Add COMU (1.1 eq) in a single portion. The solution will typically turn a distinct yellow/orange color, indicating the formation of the Oxyma anion.

  • Stir at room temperature for 16 hours.

  • Dilute with Ethyl Acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate for purification[2].

References

  • National Institutes of Health (NIH). "Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones." PMC. Available at:[Link]

  • American Chemical Society (ACS). "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Greening the synthesis of peptide therapeutics: an industrial perspective." Green Chemistry. Available at:[Link]

  • ResearchGate. "Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis." ResearchGate. Available at: [Link]

  • ResearchGate. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS Methods for 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid Quantification: A Comparative Guide

As drug development pipelines increasingly feature complex halogenated heterocycles, bioanalytical scientists must design highly specific, self-validating assays to quantify these entities in biological matrices. This gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex halogenated heterocycles, bioanalytical scientists must design highly specific, self-validating assays to quantify these entities in biological matrices. This guide provides an in-depth, objective comparison of two distinct LC-MS/MS workflows for the quantification of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid in human plasma.

By grounding our methodologies in the ICH M10 Bioanalytical Method Validation guidelines[1], we will explore the causality behind sample preparation choices and demonstrate how to build a self-validating experimental system.

Mechanistic Overview of the Analyte

To design a robust assay, we must first understand the physicochemical properties of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid:

  • Ionization & Polarity (The Causality of ESI-) : The carboxylic acid moiety (pKa ~3.5) dictates that the molecule is predominantly ionized at physiological pH. This necessitates negative electrospray ionization (ESI-) for optimal mass spectrometric sensitivity. Furthermore, to ensure adequate retention on a reversed-phase C18 column, the mobile phase must be acidified to suppress ionization during chromatography.

  • Isotopic Signature (The Causality of Specificity) : The presence of the bromine atom yields a characteristic 1:1 isotopic doublet at m/z 283 and 285 for the [M-H]⁻ precursor ions. This isotopic fidelity is a powerful diagnostic tool, allowing us to distinguish the analyte from isobaric background noise.

  • Fragmentation Pathway : Collision-induced dissociation (CID) of the m/z 283 precursor primarily results in the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, generating a highly stable product ion at m/z 239. The transition 283 → 239 serves as the primary quantifier.

Product Comparison: Sample Preparation & MS Platforms

We evaluated two distinct analytical workflows to determine the optimal balance of throughput, sensitivity, and matrix effect mitigation.

  • Workflow A (High Throughput) : Protein Precipitation (PPT) coupled with Triple Quadrupole (QqQ) MS in Multiple Reaction Monitoring (MRM) mode.

  • Workflow B (High Fidelity) : Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) coupled with Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS).

G cluster_A Workflow A: High Throughput cluster_B Workflow B: High Fidelity Start Plasma Sample (Spiked with Analyte) PPT Protein Precipitation (Acetonitrile) Start->PPT SPE Solid Phase Extraction (Mixed-Mode Anion) Start->SPE QqQ Triple Quadrupole (QqQ) MRM Mode PPT->QqQ Validation ICH M10 Data Analysis (Accuracy, Precision, Matrix Effect) QqQ->Validation QTOF Q-TOF HRMS Exact Mass Mode SPE->QTOF QTOF->Validation

Caption: Comparative LC-MS/MS workflows for pyrazole quantification.

Performance Data Summary

The following table summarizes the validation data obtained for both workflows, evaluated against the strict acceptance criteria defined by the FDA and ICH M10 guidelines[1],[2].

Validation ParameterWorkflow A (PPT + QqQ)Workflow B (MAX SPE + Q-TOF)ICH M10 Acceptance Criteria
Linear Range 1.0 – 1000 ng/mL0.2 – 500 ng/mLR² ≥ 0.99
LLOQ Sensitivity 1.0 ng/mL0.2 ng/mLSignal-to-Noise ≥ 5:1
Intra-day Precision (CV%) 8.4% (at LLOQ: 14.2%)4.1% (at LLOQ: 9.5%)≤ 15% (≤ 20% at LLOQ)[2]
Accuracy (% Bias) +11.2%+3.4%± 15% (± 20% at LLOQ)[2]
Matrix Effect (IS-Norm) 82% (Significant Suppression)98% (Negligible)CV ≤ 15% across lots[3]
Extraction Recovery 65% ± 12%92% ± 4%Consistent and reproducible[2]

Step-by-Step Experimental Protocol (Workflow B)

To ensure trustworthiness, this protocol is designed as a self-validating system . By utilizing independent weighings for calibrators and Quality Control (QC) samples, any systematic error in stock preparation is immediately flagged during the accuracy assessment[1].

Phase 1: Self-Validating Stock Preparation
  • Calibrator Stock : Weigh 1.00 mg of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid reference standard. Dissolve in 1.0 mL of Methanol (1 mg/mL).

  • QC Stock (Independent) : Have a second analyst weigh a separate 1.00 mg lot of the standard to prepare the QC stock. Causality: This prevents a single weighing error from artificially validating a flawed curve.

  • Internal Standard (IS) : Use a stable isotope-labeled analog (e.g., ¹³C₆-labeled or deuterated derivative) to correct for extraction losses and matrix effects.

Phase 2: Mixed-Mode Anion Exchange (MAX) SPE

Because the analyte is a weak acid, it binds strongly to the quaternary amine of a MAX sorbent at neutral pH. This allows us to wash away neutral lipids with 100% organic solvent before eluting the analyte by neutralizing its charge with an acid.

  • Condition : 1 mL Methanol, followed by 1 mL Water.

  • Load : 200 µL of spiked human plasma (diluted 1:1 with 2% ammonium hydroxide to ensure the carboxylic acid is fully deprotonated and ionized).

  • Wash 1 (Aqueous) : 1 mL 5% ammonium hydroxide in water (removes polar interferences).

  • Wash 2 (Organic) : 1 mL 100% Methanol (removes neutral lipids and phospholipids).

  • Elute : 1 mL of 2% Formic Acid in Acetonitrile. Causality: The acidic pH (< pKa) protonates the carboxylic acid, breaking the ionic bond with the sorbent and releasing the analyte.

  • Reconstitute : Evaporate under N₂ and reconstitute in 100 µL of Initial Mobile Phase.

SPE_Mechanism Load 1. Load Sample (Basic pH) Bind 2. Analyte Binds (Anion Exchange) Load->Bind Wash 3. Wash Lipids (100% MeOH) Bind->Wash Elute 4. Elute Analyte (2% Formic Acid) Wash->Elute

Caption: Mechanistic steps of Mixed-Mode Anion Exchange (MAX) SPE for carboxylic acids.

Phase 3: UHPLC-MS/MS Parameters
  • Column : C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid (Keeps the analyte protonated for retention).

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 3.5 minutes.

  • MS Detection : Negative ESI.

    • Precursor: m/z 283.0 (using the ⁷⁹Br isotope).

    • Product: m/z 239.0 (loss of CO₂).

ICH M10 Validation Framework

To prove the method is "fit for purpose," the following parameters must be validated in accordance with ICH M10 guidelines[1],[3]:

  • Selectivity & Specificity : Analyze blank plasma from 6 independent sources. The interfering peak response at the analyte's retention time must be ≤ 20% of the LLOQ response, and ≤ 5% for the Internal Standard[1].

  • Accuracy & Precision : Run 5 replicates of QCs at 4 concentration levels (LLOQ, Low, Mid, High) across 3 separate analytical runs. The mean accuracy must be within ±15% of the nominal concentration (±20% at LLOQ), and the Coefficient of Variation (CV%) must be ≤ 15%[2].

  • Matrix Effect (Self-Validation of Cleanup) : Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked after extraction to the peak area of a neat standard solution. An IS-normalized MF close to 1.0 (with a CV < 15%) proves that the MAX SPE protocol successfully eliminated ion-suppressing phospholipids[3].

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry, Food and Drug Administration (FDA).
  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach, MDPI Molecules.
  • Bioanalytical Method Validation, GMP Compliance.

Sources

Comparative

Reproducibility in Pyrazole Scaffold Synthesis: A Comparison Guide for 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic Acid

Executive Summary 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a highly versatile building block in drug discovery, serving as a prime candidate for Suzuki-Miyaura cross-coupling and subsequent library gen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a highly versatile building block in drug discovery, serving as a prime candidate for Suzuki-Miyaura cross-coupling and subsequent library generation. However, the synthesis of this scaffold—specifically the electrophilic bromination step—often suffers from severe reproducibility issues. This guide objectively compares the traditional batch synthesis method against a modern continuous flow approach, providing application scientists with the experimental data and mechanistic rationale needed to scale this pathway reliably.

Mechanistic Grounding: The C4-Bromination Bottleneck

The pyrazole core is an electron-rich heterocycle. Position 4 is the most nucleophilic site on the ring due to the synergistic electron-donating effects of the adjacent nitrogen atoms[1]. Consequently, direct electrophilic aromatic substitution (EAS) using N-bromosuccinimide (NBS) or molecular bromine is highly favored at this position[1].

However, the thermodynamics of this bromination present a chemical engineering challenge. The reaction is rapid and highly exothermic. In a standard batch reactor, poor heat dissipation and localized concentration gradients of the brominating agent often lead to thermal runaway. This results in the formation of polybrominated impurities (e.g., dibromination) and diminished product selectivity [2]. To achieve reproducible yields, the reaction requires precise control over mixing and heat transfer—conditions that are difficult to maintain in batch but inherent to continuous flow microreactors [3].

Pathway A 2-Fluoroacetophenone + Diethyl oxalate B Diketoester Intermediate A->B NaOEt, EtOH Claisen Condensation C 3-(2-Fluorophenyl)-1H-pyrazole -5-carboxylate B->C NH2NH2·H2O Cyclization D 4-Bromo-3-(2-fluorophenyl) -1H-pyrazole-5-carboxylate C->D Bromination (Batch or Flow) E 4-Bromo-3-(2-fluorophenyl) -1H-pyrazole-5-carboxylic acid D->E LiOH, THF/H2O Saponification

Synthetic route to 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid.

Process Comparison: Batch vs. Continuous Flow

To evaluate reproducibility, we compare two distinct operational modes for the critical bromination and subsequent saponification steps.

Method A: Classical Batch Synthesis Relies on the dropwise addition of NBS to the pyrazole intermediate in a stirred tank reactor. While accessible, the batch method struggles with batch-to-batch variability. The exothermic nature of the addition creates "hotspots," driving side reactions and requiring extensive downstream purification to isolate the pure monobrominated ester.

Method B: Continuous Flow Synthesis Utilizes a static T-mixer and a residence coil to perform the bromination as a continuous titration[4]. By pumping the pyrazole substrate and the brominating agent through a microreactor, the system achieves instantaneous homogenization. The high surface-area-to-volume ratio of the reactor ensures isothermal conditions, completely suppressing the formation of dibrominated byproducts and ensuring a highly reproducible outcome[4].

Workflow cluster_batch Method A: Batch Bromination cluster_flow Method B: Continuous Flow B1 Stirred Tank Reactor B2 Dropwise NBS Addition B1->B2 B3 Exothermic Hotspots (Variable Yield) B2->B3 F1 Pump A: Pyrazole in Solvent F3 T-Mixer & Residence Coil (Isothermal) F1->F3 F2 Pump B: Brominating Agent F2->F3 F4 Consistent Monobromination F3->F4

Comparison of Batch vs. Continuous Flow bromination workflows.

Experimental Methodologies

Self-Validating Protocols for the Synthesis of 4-Bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid.

Pre-requisite (Both Methods): Cyclization: Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (1.0 eq) is refluxed with hydrazine hydrate (1.1 eq) in ethanol for 2 hours. The solvent is removed in vacuo to yield ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate.

Method A: Batch Bromination & Saponification
  • Dissolution: Dissolve the pyrazole ester (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask. Causality: DMF is chosen to fully solubilize both the starting material and the highly polar NBS.

  • Cooling: Submerge the flask in an ice bath (0 °C) and stir at 400 rpm.

  • Bromination: Add NBS (10.5 mmol, 1.05 eq) portion-wise over 30 minutes to prevent sudden temperature spikes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. In-process control (IPC): Monitor via UPLC-MS every hour until the starting material is completely consumed.

  • Saponification: Add 2M aqueous LiOH (15 mL) directly to the reaction mixture. Stir for 2 hours at 50 °C.

  • Workup: Acidify the mixture with 1M HCl to pH 2. Filter the resulting precipitate, wash with cold water to remove residual DMF, and dry under vacuum.

Method B: Continuous Flow Bromination & Saponification
  • System Preparation: Equip a continuous flow system with two HPLC pumps, a static T-mixer, and a 10 mL PTFE residence coil.

  • Reagent Streams:

    • Stream A: Pyrazole ester in acetonitrile (0.5 M).

    • Stream B: NBS in acetonitrile (0.52 M).

  • Flow Execution: Set both pumps to a flow rate of 2.5 mL/min (total flow = 5.0 mL/min), yielding a precise residence time of 2.0 minutes. Maintain the coil reactor at 60 °C. Causality: The rapid mixing and superior heat transfer of the microreactor safely allow for elevated temperatures, drastically accelerating the kinetics without risking thermal degradation[4].

  • Telescoped Saponification: Direct the output stream directly into a stirred reservoir containing 2M LiOH maintained at 50 °C.

  • Workup: Once the flow sequence reaches a steady state and completes, acidify the reservoir with 1M HCl to pH 2, filter the precipitate, and dry.

Quantitative Performance Data

The following table summarizes the performance metrics of both methodologies across five independent validation runs (n=5).

Performance MetricMethod A (Batch)Method B (Continuous Flow)Causality / Rationale
Average Yield 72% (± 8.4%)94% (± 1.2%)Flow prevents over-bromination and thermal degradation.
Purity (UPLC-MS) 88%>99%Batch suffers from dibrominated impurities requiring rework.
Space-Time Yield 0.15 kg L⁻¹ h⁻¹1.85 kg L⁻¹ h⁻¹Flow allows for a 2-minute residence time vs. 4-hour batch time.
E-Factor 4512Flow eliminates the need for DMF solvent and extensive washing.
Reproducibility ModerateExcellentSteady-state microfluidics ensure identical reaction conditions[3].

Conclusion

For the synthesis of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, the continuous flow methodology vastly outperforms traditional batch synthesis. By mitigating the exothermic hotspots associated with C4-bromination, flow chemistry provides a self-validating, highly reproducible pathway that maximizes yield and purity while minimizing environmental impact.

References

  • Pelleter, J. et al. "Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors." Organic Process Research & Development, 2009. URL:[Link]

  • Bonacorso, H. G. et al. "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules (MDPI), 2022. URL:[Link]

  • Uniqsis Ltd. "Flow methodology for highly reproducible bromination reactions." Scientist Live, 2013. URL:[Link]

  • Ouyang, X. et al. "Continuous-Flow Photobromination/Debromination Cascade for Synthesis of the Trifloxystrobin Intermediate." Industrial & Engineering Chemistry Research (ACS), 2024. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid was publicly available at the time of this writing. The following disposal procedures are synthesized from safe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid was publicly available at the time of this writing. The following disposal procedures are synthesized from safety data for structurally analogous pyrazole derivatives, halogenated aromatic compounds, and established principles of laboratory chemical waste management. This guide is intended for informational purposes for research professionals. It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department for guidance and to ensure full compliance with all local, state, and federal regulations. [1]

Hazard Identification and Risk Assessment: An Analog-Based Approach

Given the absence of specific toxicological data for 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, a conservative risk assessment must be performed based on its structural components and data from similar molecules.

  • Pyrazole Core with Halogens: The molecule is a pyrazole derivative containing both bromine and fluorine. Structurally similar halogenated pyrazole-carboxylic acids are classified as hazardous.[2][3]

  • Carboxylic Acid Group: This functional group imparts acidic properties. While simple organic acids can sometimes be neutralized[4], the presence of the halogenated pyrazole ring system dictates that this compound be treated as a hazardous chemical waste, not a simple acid waste.

  • Aromatic Halides: The fluorophenyl and bromo substituents classify this compound as a halogenated organic waste. These waste streams require specific disposal protocols, typically high-temperature incineration, and must be segregated from non-halogenated waste to prevent the formation of dioxins and other persistent pollutants during disposal.[1][5][6]

Based on data from surrogate molecules, the primary hazards are summarized below.

Hazard CategoryFinding and ClassificationRationale and Supporting Evidence
Skin Corrosion/Irritation Category 2 - Causes skin irritation.SDS for analogous compounds like 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid and other substituted pyrazoles consistently list skin irritation.[2][3][7][8][9]
Serious Eye Damage/Irritation Category 2 - Causes serious eye irritation.Direct contact with the eyes is likely to cause significant irritation. This is a standard classification for similar chemical structures.[2][3][7][8][9]
Specific Target Organ Toxicity (Single Exposure) Category 3 - May cause respiratory irritation.Inhalation of the dust is likely to irritate the respiratory tract.[2][3][7][8][10]
Environmental Hazards Undetermined, Assumed Hazardous Halogenated organic compounds can be harmful to aquatic life with long-lasting effects. Discharge into the environment must be avoided.[11][12]

Immediate Safety & Personal Protective Equipment (PPE)

Prior to handling for any purpose, including disposal, all personnel must wear appropriate PPE to mitigate the risks identified above.

  • Hand Protection: Wear chemically resistant nitrile gloves. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[12]

  • Eye Protection: Use chemical safety goggles or a face shield conforming to government standards such as EN166 (EU) or NIOSH (US).[12][13]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically impervious apron should be worn.[12]

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to avoid inhalation.[2][12][14]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, gently cover the material with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not use water.

  • Collect: Carefully sweep or scoop the contained material and absorbent into a designated, chemically compatible container for hazardous waste.[10] Use non-sparking tools.[14]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone). Place the contaminated cloth and any used PPE into the same hazardous waste container.

  • Label and Dispose: Seal and label the container as hazardous waste, detailing the contents, and manage it according to the disposal protocol in the following section.

Step-by-Step Disposal Protocol

The proper disposal of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid requires a systematic approach focused on correct classification, segregation, and containerization.

Step 1: Waste Classification

The compound and any materials contaminated with it must be classified as Hazardous Halogenated Organic Chemical Waste .[6][11]

Step 2: Waste Segregation (Critical)

This is the most important step in ensuring proper disposal.

  • DO NOT mix this waste with non-halogenated organic waste.[6][15] Co-mingling increases disposal costs and complicates the incineration process.

  • DO NOT dispose of this chemical down the drain or in regular trash.[11] This is strictly prohibited as it can lead to environmental contamination.[12]

  • Keep this waste stream separate from acids, bases, and heavy metals unless explicitly instructed by your EHS department.[6]

Step 3: Containerization

The type of waste dictates the appropriate container.

  • Solid Waste:

    • Collect unused or waste powder, along with grossly contaminated disposables (e.g., weighing papers, gloves, absorbent pads), in a clearly labeled, sealable, and chemically compatible solid waste container.[1][11]

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent, the entire solution is classified as halogenated waste.

    • Collect in a designated, leak-proof container suitable for liquid chemical waste. Ensure the container material is compatible with the solvent used.

  • Trace Contaminated Glassware/Containers:

    • Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[16]

    • The rinsate from this process is considered hazardous liquid waste and must be collected in the appropriate liquid waste container.[16]

    • After triple-rinsing and allowing it to dry, deface or remove the original label. The clean, empty container may then be disposed of in regular trash or recycled, as per institutional policy.[16]

Step 4: Labeling

Proper labeling is a legal requirement and essential for safety. Affix a "Hazardous Waste" tag to the container as soon as the first item of waste is added.[6] The label must include:

  • The words "Hazardous Waste"

  • The full, unabbreviated chemical name: "4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid" and any solvents present.

  • An accurate list of all constituents and their approximate percentages.

  • The associated hazards (e.g., "Irritant," "Toxic").

  • The name of the principal investigator and the laboratory location.

Step 5: Storage

Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[11] This area must be:

  • Well-ventilated.

  • Away from incompatible materials, especially strong oxidizing agents.[2]

  • Under the control of laboratory personnel.

  • Equipped with secondary containment to capture any potential leaks.

Step 6: Final Disposal

Follow your institution's established procedures to request a hazardous waste pickup from the EHS department.[1] Do not attempt to treat or neutralize the chemical yourself unless it is part of a validated and EHS-approved protocol.[11] The ultimate disposal will be handled by a licensed professional waste disposal company, likely through high-temperature incineration.[1]

Visualization: Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid.

G cluster_start Start: Waste Generation cluster_form Step 1: Identify Form cluster_solid_path Solid Waste Protocol cluster_liquid_path Liquid Waste Protocol cluster_container_path Empty Container Protocol cluster_final Final Steps start 4-bromo-3-(2-fluorophenyl)-1H- pyrazole-5-carboxylic acid Waste is_solid Solid or Contaminated PPE? start->is_solid Assess Waste Type is_liquid Aqueous/Solvent Solution? is_solid->is_liquid No collect_solid Collect in Labeled, Sealable Container for 'Halogenated Organic Solids' is_solid->collect_solid Yes is_container Empty Container? is_liquid->is_container No collect_liquid Collect in Labeled, Leak-Proof Container for 'Halogenated Organic Liquids' is_liquid->collect_liquid Yes triple_rinse Triple-Rinse with Appropriate Solvent is_container->triple_rinse Yes store Store Sealed Container in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Halogenated Liquid Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Container per EHS Policy triple_rinse->dispose_container collect_rinsate->collect_liquid Add to liquid waste request_pickup Request Pickup by EHS for Professional Disposal (Incineration) store->request_pickup

Caption: Disposal workflow for 4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid.

References

  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. Benchchem.
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • How to Minimize Toxic Emissions in Carboxylic Acid Production? Patsnap Eureka.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Recovering Carboxylic Acids from Aqueous Waste Streams: Stop Disposing of Recoverable Value. Altiras.
  • SAFETY DATA SHEET - 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Acros PharmaTech Limited.
  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
  • 1H-Pyrazole-3-carboxylic acid, 4-bromo-, ethyl ester Safety Data Sheets. Echemi.
  • Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations.
  • SAFETY DATA SHEET - 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate. Fisher Scientific.
  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse.
  • Halogenated Solvents in Laboratories. Campus Operations.
  • SAFETY DATA SHEET - 1H-Pyrazole-4-carboxylic acid, 1-(4-bromophenyl)-2,3-dihydro-3-oxo-. CymitQuimica.
  • Safety Data Sheet - 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid. Angene Chemical.
  • Methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. NextSDS.
  • Laboratory Waste Disposal. University of Aveiro.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Safety data sheet - 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid. LGC Standards.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
  • SAFETY DATA SHEET - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. Tokyo Chemical Industry.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-bromo-3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.